Spiro[2.3]hexan-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
spiro[2.3]hexan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-1-2-6(5)3-4-6/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZFXXZSPJQNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498006 | |
| Record name | Spiro[2.3]hexan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21816-25-1 | |
| Record name | Spiro[2.3]hexan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Spiro[2.3]hexan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to Spiro[2.3]hexan-4-ol, a valuable building block in medicinal chemistry and materials science. The unique spirocyclic scaffold, consisting of fused cyclopropane and cyclobutane rings, imparts distinct three-dimensional characteristics to molecules, making it an attractive motif for the design of novel therapeutics and functional materials. This document will delve into the strategic considerations for its synthesis, detailed experimental protocols, and thorough characterization of the target compound.
Strategic Approaches to the Spiro[2.3]hexane Core
The synthesis of this compound hinges on the effective construction of the spirocyclic core. The most direct and logical approach involves the stereoselective reduction of the corresponding ketone, Spiro[2.3]hexan-4-one. Therefore, the primary synthetic challenge lies in the efficient preparation of this key intermediate. Two principal retrosynthetic disconnections for Spiro[2.3]hexan-4-one are considered, starting from commercially available cyclobutane derivatives.
Diagram of Retrosynthetic Analysis:
Caption: Retrosynthetic pathways to this compound.
The subsequent sections will elaborate on the practical execution of these synthetic strategies.
Synthesis of the Key Intermediate: Spiro[2.3]hexan-4-one
The construction of the spiro[2.3]hexane framework can be approached from either cyclobutanone via a spiro-annelation reaction or from a pre-formed methylenecyclobutane through cyclopropanation.
Method A: Johnson-Corey-Chaykovsky Reaction on Cyclobutanone
The Johnson-Corey-Chaykovsky reaction provides a powerful method for the formation of three-membered rings, including cyclopropanes, from ketones.[1] In this context, the reaction of a sulfur ylide with cyclobutanone would yield an intermediate oxaspiro[2.4]heptane, which can then be rearranged to the desired spiro[2.3]hexan-4-one. While this is a plausible route, the direct formation of the spiro[2.3]hexanone via a related sulfur ylide reaction is also a viable consideration. A more direct approach involves the reaction of cyclobutanone with a suitable reagent to form the spiro-fused cyclopropane ring.
A highly effective method for the synthesis of spirocycles from ketones is the reaction with sulfur ylides.[2] This approach allows for the direct formation of the spiro[2.3]hexane skeleton.
Experimental Protocol: Synthesis of Spiro[2.3]hexan-4-one via Johnson-Corey-Chaykovsky Reaction
-
Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is added trimethylsulfonium iodide (1.1 eq) and anhydrous dimethyl sulfoxide (DMSO). The suspension is cooled to 0 °C, and sodium hydride (60% dispersion in mineral oil, 1.1 eq) is added portion-wise. The reaction mixture is then stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to generate the sulfur ylide.
-
Reaction with Cyclobutanone: The flask is cooled to 0 °C, and a solution of cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel.
-
Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford Spiro[2.3]hexan-4-one.
Method B: Cyclopropanation of a Methylenecyclobutane Derivative
An alternative strategy involves the cyclopropanation of an exocyclic double bond on a cyclobutane ring. The Simmons-Smith reaction is a classic and effective method for the conversion of alkenes to cyclopropanes.[3][4]
Diagram of the Simmons-Smith Reaction Pathway:
Caption: Simmons-Smith cyclopropanation of methylenecyclobutane.
To obtain the target ketone, a suitable functionalized methylenecyclobutane precursor would be required, which could then be converted to the ketone after cyclopropanation.
Reduction of Spiro[2.3]hexan-4-one to this compound
The final step in the synthesis is the reduction of the ketone functionality to the corresponding alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation, as it does not reduce other potentially present functional groups like esters or amides.[5]
Experimental Protocol: Reduction of Spiro[2.3]hexan-4-one
-
Reaction Setup: In a round-bottom flask, Spiro[2.3]hexan-4-one (1.0 eq) is dissolved in methanol. The solution is cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (1.1 - 1.5 eq) is added portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC until the starting material is consumed. The reaction is then carefully quenched by the dropwise addition of 1 M hydrochloric acid until the pH is neutral. The methanol is removed under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound. Further purification can be achieved by column chromatography or distillation.
Table of Reagent Quantities and Reaction Conditions:
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature | Time | Yield (Typical) |
| Synthesis of Spiro[2.3]hexan-4-one | Cyclobutanone | Trimethylsulfonium iodide | Sodium Hydride | DMSO/THF | 0 °C to RT | 12-18 h | 60-70% |
| Reduction to this compound | Spiro[2.3]hexan-4-one | Sodium Borohydride | - | Methanol | 0 °C to RT | 2-4 h | >90% |
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 21816-25-1 | [6][7] |
| Molecular Formula | C₆H₁₀O | [6] |
| Molecular Weight | 98.14 g/mol | [6] |
| Appearance | Colorless liquid | [6] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex multiplets for the cyclobutyl and cyclopropyl protons. The proton attached to the carbon bearing the hydroxyl group would appear as a distinct multiplet in the downfield region (typically 3.5-4.5 ppm). The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum for this compound has been reported.[8] Key signals include the carbon bearing the hydroxyl group at approximately 70 ppm, the spiro carbon, and the carbons of the cyclobutane and cyclopropane rings at higher field.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A strong C-O stretching vibration is expected in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations for the sp³ hybridized carbons will appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 98. Fragmentation patterns would involve the loss of water (M-18) and cleavage of the cyclobutane and cyclopropane rings.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through well-established synthetic methodologies. The key to a successful synthesis lies in the efficient construction of the Spiro[2.3]hexan-4-one intermediate, followed by a straightforward reduction. This guide provides a solid foundation for researchers to produce this valuable spirocyclic building block, enabling its further exploration in drug discovery and materials science. The provided protocols are robust and can be adapted for the synthesis of related derivatives.
References
-
ResearchGate. Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,.... [Link]
-
PubMed. Synthesis of Spiro[furan-2,1'-isoindolin]-3'-ones from 2-(4-Hydroxybut-1-yn-1-yl)benzonitriles and Aryl Aldehydes under the Action of Triflic Acid. [Link]
-
PubChem. Spiro(2.3)hexan-4-one. [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Link]
-
PubChem. Spiro[2.3]hexan-4-one, 5,5-diethyl-. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3 + 1] Cycloaddition of Cyclopropanones with Sulfur Ylides. [Link]
-
National Institutes of Health. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
-
Organic & Biomolecular Chemistry. Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. [Link]
-
National Institutes of Health. Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]
-
ResearchGate. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. [Link]
-
Scribd. Sodium Borohydride Ketone Reduction. [Link]
Sources
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. CAS 21816-25-1: this compound | CymitQuimica [cymitquimica.com]
- 7. guidechem.com [guidechem.com]
- 8. This compound | C6H10O | CID 12431565 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Spiro[2.3]hexan-4-ol
Introduction
Spiro[2.3]hexan-4-ol is a fascinating bicyclic organic compound with the chemical formula C₆H₁₀O.[1][2] Its unique spirocyclic structure, where a cyclopropane and a cyclobutane ring are joined by a single common carbon atom, imparts significant conformational rigidity and three-dimensionality.[2] This structural motif is of growing interest in medicinal chemistry and materials science, as the defined spatial arrangement of substituents can lead to enhanced interaction with biological targets and novel material properties. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
The core of this compound consists of a cyclobutane ring substituted with a hydroxyl group at the 4-position, and a cyclopropane ring spiro-fused at the carbon adjacent to the hydroxyl-bearing carbon.
-
IUPAC Name: this compound[1]
Physicochemical Properties
Experimentally determined physicochemical data for this compound is not extensively reported in the literature. However, based on its structure and data from chemical suppliers, we can characterize its basic properties. Further information is derived from computational models and comparison with analogous alicyclic alcohols.
| Property | Value/Description | Source/Basis |
| Physical State | Colorless Liquid | [2] |
| Boiling Point | Not experimentally determined. Estimated to be higher than related alkanes due to hydrogen bonding.[5] | Estimation |
| Melting Point | Not applicable (liquid at STP). | Inference |
| Density | Not experimentally determined. | - |
| Solubility | Expected to have moderate solubility in polar solvents like water, methanol, and ethanol.[2][6] Solubility likely decreases in nonpolar solvents. | [2][6][7][8][9] |
Solubility Insights
The presence of the hydroxyl (-OH) group allows this compound to act as both a hydrogen bond donor and acceptor. This capability leads to miscibility with other small alcohols and moderate solubility in water.[5][6][8] However, the C₆ hydrocarbon framework is hydrophobic. As the size of the non-polar hydrocarbon portion of an alcohol increases, its aqueous solubility tends to decrease.[6][7][8] Therefore, while more soluble than its parent alkane, this compound is not expected to be fully miscible with water in all proportions.
Computational and Spectroscopic Data
Computed Properties
Computational models provide valuable insights into the lipophilicity and molecular complexity of this compound.
| Descriptor | Value | Source |
| XLogP3-AA | 0.7 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [4] |
| Complexity | 94.4 | [1] |
Predicted Spectroscopic Features
¹H NMR Spectroscopy:
-
Protons on the cyclopropane ring: Expected to appear in the upfield region (approx. 0.5-1.5 ppm), showing complex splitting patterns due to geminal and vicinal coupling.
-
Protons on the cyclobutane ring: Expected in the range of 1.5-2.5 ppm.
-
Proton on the carbon bearing the hydroxyl group (CH-OH): This methine proton would likely appear as a multiplet in the downfield region (approx. 3.5-4.5 ppm).
-
Hydroxyl proton (-OH): A broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR Spectroscopy:
-
Spiro carbon: A quaternary carbon, expected to have a chemical shift in the range of 30-50 ppm.
-
Carbons of the cyclopropane ring: Upfield shifts are characteristic, likely in the 10-30 ppm range.
-
Carbons of the cyclobutane ring: Expected in the range of 20-40 ppm.
-
Carbon bearing the hydroxyl group (C-OH): The most downfield carbon, expected around 60-75 ppm.
Infrared (IR) Spectroscopy:
-
O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹. This is characteristic of a hydrogen-bonded alcohol.
-
C-H stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹.
-
C-O stretch: A strong band in the fingerprint region, typically around 1050-1150 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M+): A peak at m/z = 98.
-
Fragmentation: Common fragmentation pathways for cyclic alcohols include the loss of water (M-18), leading to a peak at m/z = 80.[10] Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also a common fragmentation pathway for alcohols.[10]
Synthesis and Characterization Workflow
This compound is typically synthesized via the reduction of its corresponding ketone, Spiro[2.3]hexan-4-one.[4] A standard and reliable method for this transformation is the use of sodium borohydride (NaBH₄).[11][12]
Proposed Synthesis Protocol: Reduction of Spiro[2.3]hexan-4-one
This protocol is a representative procedure based on established methods for the reduction of ketones to alcohols using sodium borohydride.[11][12][13][14][15]
Materials:
-
Spiro[2.3]hexan-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Spiro[2.3]hexan-4-one (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ (1 x 20 mL) and then with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.
Sources
- 1. This compound | C6H10O | CID 12431565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 21816-25-1: this compound | CymitQuimica [cymitquimica.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Page loading... [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. webassign.net [webassign.net]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Spiro[2.3]hexan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Spiro[2.3]hexane Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their rigid, three-dimensional architecture offers a unique scaffold for the development of novel therapeutics, providing access to underexplored chemical space and potentially enhancing pharmacological properties such as metabolic stability and target binding affinity.[3] Among these, the spiro[2.3]hexane framework, a compact and strained bicyclic system, presents a particularly intriguing motif for the design of conformationally restricted analogs of bioactive molecules.[4] This guide provides a comprehensive technical overview of Spiro[2.3]hexan-4-ol, focusing on its chemical structure, inherent stereochemical complexity, and the implications for its synthesis and application.
Unraveling the Structure: Nomenclature and Core Features
This compound is a bicyclic alcohol with the chemical formula C₆H₁₀O.[5] Its structure consists of a cyclopropane ring and a cyclobutane ring fused at a single carbon atom, the spirocenter. The hydroxyl group is located at the 4-position of the cyclobutane ring.[4][6]
Caption: Chemical structure of this compound.
The numbering of the spiro[2.3]hexane ring system starts from a carbon in the smaller ring adjacent to the spiro atom and proceeds around the smaller ring, then the spiro atom, and finally around the larger ring.[6] Therefore, the spiro carbon is designated as position 3.
The Stereochemical Landscape: Chirality and Isomerism
The unique spirocyclic nature of this compound gives rise to a rich and complex stereochemistry. The molecule possesses two main sources of stereoisomerism:
-
Chirality at the Spirocenter: The spiro carbon (C3) is a chiral center, leading to the existence of enantiomers.
-
Diastereomerism due to the Hydroxyl Group: The hydroxyl group at C4 can be oriented either cis or trans with respect to the cyclopropane ring. This creates two diastereomers, each of which exists as a pair of enantiomers.
Therefore, a total of four stereoisomers are possible for this compound: (cis)-(+), (cis)-(-), (trans)-(+), and (trans)-(-).
Cis and Trans Isomerism
The relative orientation of the hydroxyl group on the cyclobutane ring with respect to the cyclopropane ring defines the cis and trans diastereomers.
-
cis-Spiro[2.3]hexan-4-ol: The hydroxyl group is on the same side of the cyclobutane ring as the cyclopropane ring.
-
trans-Spiro[2.3]hexan-4-ol: The hydroxyl group is on the opposite side of the cyclobutane ring from the cyclopropane ring.
The conformational preferences of these diastereomers are expected to differ, influencing their physical, chemical, and biological properties.[7][8][9][10][11]
Caption: Diastereomers of this compound.
Synthetic Strategies: Achieving Stereochemical Control
The synthesis of specific stereoisomers of this compound requires careful control over the reaction conditions. The primary route to this alcohol is through the reduction of the corresponding ketone, Spiro[2.3]hexan-4-one.[12]
Synthesis of the Precursor: Spiro[2.3]hexan-4-one
Spiro[2.3]hexan-4-one can be synthesized through various methods, including the [2+2] cycloaddition of methylenecyclopropane with ketene derivatives.[13] More recent and efficient methods involve the reaction of substituted alkylidenecyclopropanes with reagents like trimethylaluminum and diiodomethane.[14]
Stereoselective Reduction of Spiro[2.3]hexan-4-one
The stereochemical outcome of the reduction of Spiro[2.3]hexan-4-one is highly dependent on the choice of reducing agent and reaction conditions.
-
Diastereoselective Reduction: The relative orientation of the incoming hydride to the spirocyclic system will determine whether the cis or trans alcohol is formed. Bulky reducing agents are likely to approach from the less hindered face of the carbonyl group, leading to a preference for one diastereomer over the other.
-
Enantioselective Reduction: To obtain enantiomerically pure isomers, a chiral reducing agent or a chiral catalyst is required. This is a common strategy in modern organic synthesis for producing single-enantiomer drugs.
Table 1: Potential Reagents for Stereoselective Reduction
| Reducing Agent/System | Expected Outcome | Rationale |
| Sodium borohydride (NaBH₄) | Mixture of cis and trans isomers | Small, non-selective hydride donor. |
| Lithium aluminum hydride (LiAlH₄) | Mixture of cis and trans isomers | Potent, but generally not highly diastereoselective for this type of system. |
| L-Selectride® | Potentially trans-selective | A bulky hydride source that will attack from the less sterically hindered face. |
| (R)- or (S)-CBS reagent | Enantioselective reduction | A well-established catalyst for the asymmetric reduction of ketones. |
Characterization and Analysis of Stereoisomers
Distinguishing between the different stereoisomers of this compound requires a combination of spectroscopic and chiroptical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry (cis vs. trans).[15] The coupling constants and chemical shifts of the protons on the cyclobutane ring, particularly the proton attached to the carbon bearing the hydroxyl group (H4), will be significantly different for the cis and trans isomers due to their different dihedral angles with neighboring protons.[16][17]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the O-H stretch of the alcohol, typically in the range of 3200-3600 cm⁻¹. The exact position and shape of this band may differ slightly between the cis and trans isomers due to differences in intramolecular hydrogen bonding possibilities.
Chiroptical Methods
-
Specific Rotation: Enantiomers will rotate the plane of polarized light in equal but opposite directions. Measurement of the specific rotation using a polarimeter is a fundamental method for characterizing chiral molecules.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an essential technique for separating and quantifying the enantiomers of both the cis and trans diastereomers.[18][19][20][21] This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
A general protocol for the chiral separation of this compound enantiomers would involve the following steps:
-
Column Selection: Choose a suitable chiral stationary phase, such as one based on derivatized cellulose or amylose.
-
Mobile Phase Optimization: Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), to achieve baseline separation of the enantiomers.
-
Analysis: Inject a solution of the racemic alcohol and monitor the elution profile using a UV detector. The two enantiomers should appear as distinct peaks with different retention times.
-
Quantification: The relative amounts of each enantiomer can be determined by integrating the peak areas.
Caption: Workflow for Synthesis and Analysis.
Applications in Drug Discovery and Beyond
The rigid spiro[2.3]hexane scaffold is a valuable building block in medicinal chemistry for several reasons:
-
Conformational Rigidity: The fixed spatial arrangement of the rings can lead to higher binding affinity and selectivity for biological targets.[1]
-
Novel Chemical Space: Spirocycles provide access to three-dimensional structures that are underrepresented in typical compound libraries.[3]
-
Improved Physicochemical Properties: The introduction of a spirocyclic moiety can enhance properties such as solubility and metabolic stability.
While specific applications of this compound are not extensively documented in publicly available literature, its derivatives have shown potential as antimicrobial and antioxidant agents.[22][23][24] The unique stereochemistry of this molecule makes it an attractive starting point for the synthesis of libraries of diverse spirocyclic compounds for screening in various drug discovery programs.[2]
Conclusion
This compound is a fascinating molecule whose structural rigidity and rich stereochemistry make it a compound of significant interest for synthetic and medicinal chemists. The ability to control the synthesis of its four distinct stereoisomers opens up avenues for exploring their differential biological activities and for the development of novel therapeutic agents based on the spiro[2.3]hexane scaffold. Further research into the stereoselective synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock the potential of this unique chemical entity.
References
- Bruker. (2014).
-
Toppr. (n.d.). The IUPAC name of is - A bicyclo [3.2.0] hexan-2-ol B spiro [3.2] hexan-1-ol C spiro [3.2] hexan-4-ol D spiro [2.3] hexan-4-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- MDPI. (2023). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI.
- National Center for Biotechnology Information. (2023).
- ResearchGate. (2023). Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies.
-
National Center for Biotechnology Information. (n.d.). Spiro[2.3]hexan-4-one, 5,5-diethyl-. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro(2.3)hexan-4-one. PubChem. Retrieved from [Link]
- The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18.
- Qi, D., Bai, J., Yao, Y., & Liu, C. (2023). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (2021).
- Polo, E., & Gutierrez, M. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances.
- ResearchGate. (2023).
- EMAN RESEARCH PUBLISHING. (2024).
- Kang, Y. K. (2007). Conformational preference and cis-trans isomerization of 4(R)-substituted proline residues.
- The Royal Society of Chemistry. (2023). Supporting information Photoinduced synthesis of functionalized spiro[2.3]hexane via additive-free.
- Chemical Communications. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
- Pure. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3.
- Rafel, S., Cabarrocas, G., Ventura, M., & Parella, T. (1998). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1.
- National Center for Biotechnology Information. (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC.
- ResearchGate. (2017). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent.
- Organic Letters. (2014).
- MDPI. (2023). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
- National Center for Biotechnology Information. (2024). An Unexpected Formation of Spiro Isoxazoline-Dihydrofurane Compounds from Substituted Ketofurfuryl Alcohols. PMC.
- Kang, Y. K. (2013). Conformational preference and cis-trans isomerization of 4-methylproline residues.
- Kang, Y. K. (2009). Conformational preferences and cis-trans isomerization of L-3,4-dehydroproline residue. Biopolymers.
- National Institutes of Health. (2012).
- Organic & Biomolecular Chemistry. (2011). Conformational preferences of oxy-substituents in butenolide–tetrahydropyran spiroacetals and butenolide–piperidine spiro-N,O-acetals.
- PubMed. (2004).
- ResearchGate. (2023). (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
- ResearchGate. (2023).
Sources
- 1. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. CAS 21816-25-1: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C6H10O | CID 12431565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. doubtnut.com [doubtnut.com]
- 7. Conformational preference and cis-trans isomerization of 4(R)-substituted proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational preference and cis-trans isomerization of 4-methylproline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational preferences and cis-trans isomerization of L-3,4-dehydroproline residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational preferences of oxy-substituents in butenolide–tetrahydropyran spiroacetals and butenolide–piperidine spiro-N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Conformational preferences and cis-trans isomerization of azaproline residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spiro(2.3)hexan-4-one | C6H8O | CID 10877057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. pure.tue.nl [pure.tue.nl]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Spiro[2.3]hexane Ring System: A Technical Guide to its Thermodynamic Stability and Application
Abstract
The spiro[2.3]hexane ring system, a unique structural motif featuring a cyclopropane and a cyclobutane ring sharing a single carbon atom, has garnered increasing interest in medicinal chemistry and materials science. Its inherent ring strain and rigid, three-dimensional architecture impart distinct physicochemical properties that are attractive for the design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of the spiro[2.3]hexane core, delving into its strain energy, conformational landscape, and key structural parameters. We further present field-proven experimental protocols for its synthesis and characterization, underpinned by computational insights, to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of this intriguing spirocyclic scaffold.
Introduction: The Allure of the Strained Spirocycle
Spirocyclic frameworks are prevalent in numerous natural products and approved pharmaceuticals, where their rigid structures and defined exit vectors offer advantages in molecular recognition and metabolic stability.[1] Among these, the spiro[2.3]hexane system presents a fascinating case study in the interplay of ring strain and kinetic stability. The fusion of a highly strained cyclopropane ring with a puckered cyclobutane ring at a common spirocenter creates a molecule with significant potential energy, yet one that can be surprisingly stable under ambient conditions.[2] This guide will dissect the thermodynamic underpinnings of this stability, providing a robust framework for its application in molecular design.
The Energetic Landscape: Understanding Strain in Spiro[2.3]hexane
The thermodynamic stability of any cyclic molecule is intrinsically linked to its ring strain, a measure of the excess energy compared to an analogous acyclic, strain-free reference compound. In spiro[2.3]hexane, this strain arises from several contributions:
-
Angle Strain: The deviation of bond angles from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries. The cyclopropane ring forces C-C-C bond angles to approximately 60°, while the cyclobutane ring exhibits angles closer to 90°.
-
Torsional Strain: The eclipsing interactions between adjacent C-H and C-C bonds.
-
Steric Strain: Repulsive interactions between non-bonded atoms.
A comprehensive computational study has quantified the total strain energy of spiro[2.3]hexane to be approximately 54.9 kcal/mol . This value is remarkably close to the simple sum of the strain energies of its constituent rings, cyclopropane (~27.5 kcal/mol) and cyclobutane (~27.2 kcal/mol), which totals 54.7 kcal/mol. This suggests that the spiro-fusion itself does not introduce a significant additional strain, a key factor in its accessibility and utility.
Data Presentation: Strain Energy Comparison
| Compound | Total Strain Energy (kcal/mol) | Sum of Constituent Ring Strains (kcal/mol) |
| Spiro[2.3]hexane | 54.9 | 54.7 (Cyclopropane + Cyclobutane) |
| Spiropentane | 62.9 | 55.0 (2 x Cyclopropane) |
| Spiro[3.3]heptane | ~51.0 | 54.4 (2 x Cyclobutane) |
| Cyclopropane | 27.5 | - |
| Cyclobutane | 27.2 | - |
This table clearly illustrates the high but additive nature of the strain in spiro[2.3]hexane, making it a predictable building block in terms of its energetic properties.
Structural Elucidation: A Multi-faceted Approach
A thorough understanding of the three-dimensional structure of the spiro[2.3]hexane core is paramount for its rational application. This is achieved through a combination of experimental techniques and computational modeling.
X-ray Crystallography: The Definitive Structure
Key Structural Parameters of a Spiro[2.3]hex-1-ene Derivative:
| Parameter | Value |
| C=C bond length (cyclopropene) | 1.27-1.28 Å |
| Opposing bond angle (cyclopropene) | ~50° |
| C-C bond lengths (cyclobutane) | ~1.54-1.56 Å |
| C-C-C bond angles (cyclobutane) | ~88-92° |
Data derived from a crystalline carbamate analogue of spiro[2.3]hex-1-ene.
The data reveals the expected significant angle distortion in the three-membered ring and the characteristic puckering of the cyclobutane ring.
Spectroscopic Characterization: Fingerprinting the Scaffold
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the presence and purity of the spiro[2.3]hexane motif in synthesized compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by complex multiplets in the aliphatic region, typically between 1.0 and 2.5 ppm. The exact chemical shifts and coupling constants are highly dependent on the substitution pattern and the puckered conformation of the cyclobutane ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the spirocenter (a quaternary carbon), and the methylene groups of the cyclopropane and cyclobutane rings. The spiro carbon typically appears around 30-40 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations around 2850-3000 cm⁻¹ and C-C stretching and bending modes at lower frequencies. The presence of the cyclopropane ring can sometimes be identified by a weak absorption near 3050 cm⁻¹.
Computational Modeling: Probing the Conformational Landscape
Computational chemistry, particularly density functional theory (DFT) methods, allows for a detailed exploration of the conformational preferences of the spiro[2.3]hexane ring system. The cyclobutane ring is not planar and can adopt a puckered conformation to relieve torsional strain. This puckering can be described by a puckering amplitude and a phase angle. The energy barrier for ring inversion is relatively low, and the molecule is expected to exist as a dynamic equilibrium of puckered conformers at room temperature.
Logical Relationship of Stability Factors
Caption: Interplay of factors governing the thermodynamic stability of spiro[2.3]hexane.
Synthesis of the Spiro[2.3]hexane Core: A Practical Protocol
The construction of the spiro[2.3]hexane skeleton can be achieved through various synthetic strategies. A particularly efficient and scalable method involves the photoinduced cycloaddition of diazo compounds to methylenecyclobutanes. This approach is notable for its mild reaction conditions and good functional group tolerance.[3][4]
Experimental Protocol: Photoinduced Synthesis of a Functionalized Spiro[2.3]hexane
Objective: To synthesize methyl 5-cyano-1-phenylspiro[2.3]hexane-1-carboxylate.
Materials:
-
Methyl phenyldiazoacetate
-
3-Methylenecyclobutanecarbonitrile
-
Dichloromethane (DCM), anhydrous
-
7W 465 nm blue LEDs
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add methyl phenyldiazoacetate (0.1 mmol, 1.0 equiv.) and 3-methylenecyclobutanecarbonitrile (4 equiv.).
-
Dissolve the reactants in anhydrous dichloromethane (1 mL).
-
Place the reaction vessel in proximity to the 7W 465 nm blue LEDs and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro[2.3]hexane product.
Experimental Workflow
Caption: Workflow for the photoinduced synthesis of a spiro[2.3]hexane derivative.
Applications in Drug Discovery and Beyond
The unique structural and energetic properties of the spiro[2.3]hexane scaffold make it a valuable building block in medicinal chemistry. Its rigidity can help to lock in a bioactive conformation, potentially leading to increased potency and selectivity for a biological target. Furthermore, the introduction of a sp³-rich spirocyclic motif can improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development.[5] Beyond pharmaceuticals, the high strain energy of this ring system can be harnessed in the design of energetic materials or as a reactive handle in chemical synthesis.
Conclusion
The spiro[2.3]hexane ring system represents a compelling scaffold for molecular innovation. Its high, yet predictable, strain energy and well-defined three-dimensional structure provide a unique platform for the design of novel molecules with tailored properties. By understanding the thermodynamic principles that govern its stability and employing robust synthetic and analytical methodologies, researchers can confidently incorporate this intriguing spirocycle into their drug discovery and materials science programs. This guide has provided a foundational understanding and practical tools to facilitate the exploration and application of the spiro[2.3]hexane core.
References
-
Qi, D., Bai, J., Yao, Y., & Liu, C. (2025). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry. [Link]
-
Qi, D., et al. (2025). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry. [Link]
-
Malashchuk, A., et al. (2021). Synthesis of spiro[2.3]hexane-1,5-diamine derivatives. ResearchGate. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
-
Chen, Y., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society. [Link]
Sources
- 1. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Spiro[2.3]hexane Framework: A Technical Guide to Synthesis, Reactivity, and Application
Abstract
The spiro[2.3]hexane framework, a unique bicyclic system featuring a cyclopropane ring fused spirocyclically to a cyclobutane ring, has garnered significant attention in modern organic chemistry. Its inherent ring strain and rigid, three-dimensional architecture make it a compelling scaffold for the development of novel therapeutics and functional materials. This guide provides an in-depth analysis of the synthesis, reactivity, and applications of spiro[2.3]hexane derivatives, intended for researchers, scientists, and professionals in drug development. We will explore the causal relationships behind synthetic choices, detail key experimental protocols, and present a comprehensive overview of the framework's utility, particularly as a bioisosteric element in medicinal chemistry.
Introduction: The Allure of Strain and Three-Dimensionality
The spiro[2.3]hexane core is a fascinating molecular architecture defined by the fusion of two small, strained rings at a single carbon atom. This arrangement imparts a high degree of rigidity and a well-defined three-dimensional geometry, properties that are increasingly sought after in the design of bioactive molecules. The concept of "escaping from flatland" – moving away from traditional flat, aromatic scaffolds towards more sp³-rich, three-dimensional structures – has become a central theme in modern drug discovery. Spirocycles, and particularly strained systems like spiro[2.3]hexane, are at the forefront of this movement, offering the potential for enhanced target selectivity, improved physicochemical properties, and access to novel chemical space.
The inherent ring strain of the spiro[2.3]hexane system is not a liability but rather a key driver of its unique reactivity. This strain energy can be harnessed in a variety of chemical transformations, allowing for the construction of more complex molecular architectures. This guide will delve into the fundamental principles governing the chemistry of spiro[2.3]hexane derivatives, providing a robust knowledge base for their strategic application.
Synthetic Strategies for Assembling the Spiro[2.3]hexane Core
The construction of the spiro[2.3]hexane framework can be approached through several synthetic strategies, primarily involving the formation of the cyclopropane ring onto a pre-existing methylenecyclobutane or the rearrangement of other strained systems. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Cyclopropanation of Methylenecyclobutanes
One of the most direct and widely employed methods for the synthesis of spiro[2.3]hexanes is the cyclopropanation of methylenecyclobutane derivatives. The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation.
2.1.1. The Simmons-Smith Reaction and its Modifications
The Simmons-Smith reaction utilizes a zinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple, to deliver a methylene group to the double bond of an alkene in a stereospecific manner.[1] The reaction proceeds through a concerted "butterfly" transition state, preserving the stereochemistry of the starting alkene.
For the synthesis of spiro[2.3]hexanes, a substituted methylenecyclobutane is treated with the Simmons-Smith reagent. The Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, often provides improved reactivity and yields.
Figure 1: Simplified workflow of the Simmons-Smith cyclopropanation.
Experimental Protocol: Simmons-Smith Cyclopropanation of a Methylenecyclobutane Derivative [2]
-
To a solution of dichloromethane (CH₂Cl₂) (67 mL) under a nitrogen atmosphere, add a solution of diethylzinc (Et₂Zn) (2.0 eq) and cool to 0 °C.
-
Slowly add a solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂ (135 mL) dropwise. Caution: This reaction is exothermic and produces a significant amount of white smoke.
-
Stir the resulting white slurry vigorously at room temperature for 2 hours, or until gas evolution ceases.
-
Cool the mixture to -10 °C and add a solution of diiodomethane (CH₂I₂) (2.0 eq) in CH₂Cl₂ (30 mL) dropwise until the solution becomes clear.
-
To this solution, add a solution of the methylenecyclobutane starting material (1.0 eq) in CH₂Cl₂ (105 mL) at -10 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Quench the reaction by pouring it into a solution of sodium bicarbonate (NaHCO₃) and EDTA disodium salt (Na₂EDTA). Add a solution of ammonium chloride (NH₄Cl) to dissolve any precipitate.
-
Separate the organic phase and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic phases, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the spiro[2.3]hexane product.
Johnson–Corey–Chaykovsky Type Reactions
An alternative approach to cyclopropanation involves the use of sulfonium ylides in a Johnson–Corey–Chaykovsky type reaction. This method is particularly useful for the synthesis of heteroatom-containing spiro[2.3]hexanes.[3] In this strategy, novel cyclobutane-, oxetane-, or azetidine-substituted sulfonium salts are reacted with alkenes, carbonyls, or imines to generate the desired spirocyclic framework.
Photoinduced Synthesis
A green and additive-free approach for the synthesis of functionalized spiro[2.3]hexanes has been developed utilizing visible-light irradiation.[4] This method allows for the construction of the spirocyclic scaffold from alkenes with low reactivity under mild conditions, demonstrating good functional-group tolerance and scalability. Mechanistic studies suggest that the C-C bond formation occurs almost concurrently with a light-sustained initiation process.
Synthesis of Aza- and Oxa-Spiro[2.3]hexanes
The introduction of heteroatoms into the spiro[2.3]hexane framework opens up a vast area of chemical space with significant potential in medicinal chemistry.
-
Aza-spiro[2.3]hexanes: These derivatives are of particular interest as conformationally restricted analogues of piperidine and other important nitrogen-containing heterocycles. The synthesis of 4-azaspiro[2.3]hexanes, for example, has been achieved through a multi-step sequence involving the Tebbe olefination of an N-Boc-protected 2-azetidinone, followed by cyclopropanation of the resulting exocyclic methylene azetidine.
-
Oxa-spiro[2.3]hexanes: 1-Oxaspiro[2.3]hexanes are commonly synthesized via the epoxidation of methylenecyclobutanes using reagents such as meta-chloroperoxybenzoic acid (mCPBA) or dimethyldioxirane (DMDO). These compounds are valuable intermediates that can undergo ring-expansion reactions to form substituted cyclopentanones.
Reactivity and Mechanistic Insights
The chemistry of spiro[2.3]hexane derivatives is largely dictated by the significant ring strain inherent in the bicyclic system. This strain facilitates a variety of transformations, most notably ring-opening and rearrangement reactions.
Acid-Catalyzed Rearrangement of 1-Oxaspiro[2.3]hexanes
A key reaction of 1-oxaspiro[2.3]hexanes is their Lewis acid-catalyzed rearrangement to form cyclopentanone derivatives. This transformation provides a powerful method for the construction of five-membered rings, which are prevalent in natural products and pharmaceuticals.
The mechanism of this rearrangement involves the coordination of the Lewis acid to the epoxide oxygen, followed by cleavage of the C-O bond to generate a carbocation. A subsequent 1,2-alkyl shift from the cyclobutane ring leads to the expansion of the three-membered ring and the formation of the more stable five-membered carbocycle.
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of Spiro[2.3]hexan-4-ol
Introduction: The Significance of Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, the pursuit of molecular complexity and three-dimensional (3D) topology is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as privileged structures that offer a departure from the "flatland" of traditional aromatic compounds.[1][2][3] The rigid, well-defined conformational arrangement of spirocycles allows for the precise projection of functional groups into 3D space, enhancing interactions with biological targets and improving physicochemical properties crucial for drug development.[3][4]
The Spiro[2.3]hexane framework, containing a strained cyclopropane and cyclobutane ring, represents a particularly intriguing scaffold. The inherent ring strain can influence reactivity and binding affinity, making it a valuable motif for probing chemical and biological space. This guide focuses on the enantioselective synthesis of a key derivative, Spiro[2.3]hexan-4-ol , a chiral building block with significant potential for the synthesis of novel therapeutics.[5][6] Achieving high enantiopurity is critical, as the biological activity of stereoisomers can differ dramatically. This document provides a detailed overview of robust strategies, field-proven insights, and step-by-step protocols for its asymmetric synthesis.
Pillar 1: Strategic Approaches to Asymmetric Synthesis
The synthesis of a single enantiomer of this compound can be approached through several distinct, powerful strategies. The choice of method depends on factors such as the availability of starting materials, desired scale, and required enantiomeric purity.
Asymmetric Reduction of a Prochiral Ketone
The most direct route involves the asymmetric reduction of the corresponding prochiral ketone, Spiro[2.3]hexan-4-one. This strategy leverages the power of asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of the desired enantiomerically enriched product.[7][8] Transition metal catalysts, particularly those based on Ruthenium and Rhodium complexed with chiral ligands, are highly effective for the hydrogenation or transfer hydrogenation of ketones.
Enzymatic Kinetic Resolution
Kinetic resolution is a classic and highly reliable technique that separates a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst, often an enzyme.[9] For racemic this compound, a lipase can be used to selectively acylate one enantiomer, leaving the other unreacted. This allows for the separation of the slow-reacting alcohol enantiomer from the fast-reacting ester, both in high enantiomeric purity. The primary limitation is a theoretical maximum yield of 50% for each enantiomer.
Desymmetrization of a Prochiral Precursor
A more elegant strategy involves the desymmetrization of a symmetric, prochiral molecule.[10][11][12] For instance, a prochiral 1,3-diol on the spiro[2.3]hexane scaffold could be selectively functionalized at one of the two hydroxyl groups using a chiral catalyst, thereby establishing the stereocenter.[10] This approach can theoretically achieve up to 100% yield of the desired chiral product.
Pillar 2: Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step instructions for the enantioselective synthesis of this compound.
Protocol 1: Asymmetric Transfer Hydrogenation of Spiro[2.3]hexan-4-one
This protocol employs a well-established chiral Ruthenium catalyst for the asymmetric reduction of the prochiral ketone, a highly efficient and selective method.
Rationale: The choice of a Ru(II)-TsDPEN catalyst is based on its proven efficacy in the asymmetric transfer hydrogenation of a wide range of ketones. The reaction proceeds through a six-membered transition state where the hydride is delivered to one face of the carbonyl, dictated by the chirality of the diphosphine and diamine ligands. Formic acid/triethylamine serves as a convenient and effective source of hydrogen.
Experimental Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H10O | CID 12431565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 21816-25-1: this compound | CymitQuimica [cymitquimica.com]
- 7. Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kinetic resolution of constitutional isomers controlled by selective protection inside a supramolecular nanocapsule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis [beilstein-journals.org]
- 11. Recent Advances in Enantioselective Desymmetrizations of Prochiral Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Ascendant Role of Spiro[2.3]hexan-4-ol in Modern Medicinal Chemistry
Abstract
The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore three-dimensional (3D) molecular architectures. Among these, spirocycles have emerged as a particularly promising class of compounds. This application note delves into the burgeoning significance of the spiro[2.3]hexan-4-ol motif, a unique structural scaffold, in contemporary drug discovery. We will illuminate its strategic applications, provide detailed synthetic protocols, and discuss its impact on key pharmacological properties.
Introduction: Beyond "Flatland" in Drug Design
For decades, medicinal chemistry was largely dominated by "flat," aromatic ring systems. However, the limitations of this two-dimensional chemical space, including issues with solubility, metabolic stability, and target selectivity, have become increasingly apparent.[1][2] The "escape from flatland" paradigm has championed the incorporation of sp³-rich, three-dimensional scaffolds to overcome these hurdles.[2] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][2][3] Their rigid, well-defined geometries offer a powerful tool to orient substituents in precise vectors, enhancing interactions with biological targets.[4]
The spiro[2.3]hexane framework, featuring a cyclopropane ring fused to a cyclobutane ring, is a particularly intriguing yet underexplored scaffold. The inherent ring strain of this motif can be strategically harnessed to influence molecular conformation and reactivity. The introduction of a hydroxyl group at the 4-position, yielding this compound, provides a crucial functional handle for further chemical elaboration, making it a versatile building block in the synthesis of complex bioactive molecules.[5]
Strategic Applications of the this compound Motif
The incorporation of the this compound moiety into drug candidates can confer several advantageous properties:
-
Enhanced Three-Dimensionality and Novelty: The unique topology of the spiro[2.3]hexane core provides access to novel chemical space, offering opportunities for intellectual property and the development of compounds with unique pharmacological profiles.[6]
-
Improved Physicochemical Properties: Strategic placement of the spirocyclic core can modulate key drug-like properties. For instance, the introduction of heteroatoms within the spirocyclic framework, creating oxa-spirocycles, has been shown to dramatically improve aqueous solubility and reduce lipophilicity.[7]
-
Conformational Rigidity: The rigid nature of the spiro[2.3]hexane scaffold restricts the conformational freedom of a molecule.[8] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher potency and selectivity.
-
Metabolic Stability: The quaternary spirocyclic carbon can block sites of metabolism, leading to improved metabolic stability and pharmacokinetic profiles.[2][6]
Synthetic Strategies and Protocols
The synthesis of this compound and its derivatives often involves the construction of the strained cyclopropane ring onto a pre-existing cyclobutane core.
Illustrative Synthetic Workflow
A common approach involves the cyclopropanation of a methylene cyclobutane precursor. The following diagram outlines a generalized synthetic workflow.
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound from Cyclobutanone
This protocol provides a representative, two-step synthesis starting from commercially available cyclobutanone.
Part A: Synthesis of Spiro[2.3]hexan-4-one via Simmons-Smith Cyclopropanation
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Methylenecyclobutane | 68.12 | 5.0 g | 73.4 |
| Diiodomethane | 267.84 | 29.6 g (8.8 mL) | 110.1 |
| Zinc-Copper Couple | - | 9.6 g | - |
| Diethyl Ether (anhydrous) | 74.12 | 150 mL | - |
| Iodine (crystal) | 253.81 | small crystal | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the zinc-copper couple and a small crystal of iodine.
-
Add 100 mL of anhydrous diethyl ether to the flask.
-
In a separate flask, prepare a solution of methylenecyclobutane (5.0 g, 73.4 mmol) and diiodomethane (29.6 g, 110.1 mmol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion of the methylenecyclobutane/diiodomethane solution to the zinc-copper couple suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Add the remaining solution dropwise over 1 hour, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 12 hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford spiro[2.3]hexan-4-one.
Part B: Reduction of Spiro[2.3]hexan-4-one to this compound
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Spiro[2.3]hexan-4-one | 96.13 | 4.0 g | 41.6 |
| Sodium Borohydride | 37.83 | 0.94 g | 24.9 |
| Methanol | 32.04 | 80 mL | - |
Procedure:
-
Dissolve spiro[2.3]hexan-4-one (4.0 g, 41.6 mmol) in 80 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.94 g, 24.9 mmol) in small portions over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a colorless liquid or low-melting solid.[5]
Case Studies and Biological Relevance
While the direct application of this compound in approved drugs is not yet prevalent, its derivatives and analogs are gaining traction in medicinal chemistry programs. For instance, heteroatom-containing spiro[2.3]hexanes are being explored as bioisosteres for common motifs like piperidine, offering a novel approach to modulate drug properties.[9][10] The strained spiro[2.3]hexane system has also been incorporated into inhibitors of histone deacetylases (HDACs) and other therapeutic targets.
The true value of this compound lies in its utility as a versatile intermediate. The hydroxyl group can be readily oxidized to the corresponding ketone, converted to amines for the synthesis of spiro-amines, or used in ether and ester linkages to append other pharmacophoric groups.
Future Perspectives
The application of this compound in medicinal chemistry is poised for significant growth. Advances in synthetic methodologies are making this and other strained spirocycles more accessible.[11][12] As our understanding of the interplay between molecular three-dimensionality and biological activity deepens, we can expect to see the this compound scaffold featured in a new generation of drug candidates with improved efficacy and safety profiles.
Conclusion
This compound represents a valuable and underutilized building block in the medicinal chemist's toolbox. Its unique structural and conformational properties offer a compelling strategy to navigate the challenges of modern drug discovery. The synthetic protocols provided herein offer a practical guide for researchers to access this promising scaffold and explore its potential in the design of novel therapeutics.
References
-
Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(19), 4549. [Link]
-
Zheng, Y. J., & Tice, C. M. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Cheprakov, A. V., & Zasukhin, G. D. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11766-11779. [Link]
-
Synthesis and applications of 1-oxaspiro[2.3]hexanes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Hasegawa, E., & Horaguchi, T. (2000). Preparation and reactions of 4-oxaspiro[2.3]hexanes. New Journal of Chemistry, 24(1), 93-97. [Link]
-
Synthesis of spiro[2.3]hexane-1,5-diamine derivatives 4 a, 4 b, 5 a,... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). Chemical Communications, 61(36), 6579-6594. [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2023). Molecules, 28(13), 5032. [Link]
-
Eco-friendly synthesis of Biologically active Spiro Heterocycles. (n.d.). EM International. Retrieved January 17, 2026, from [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). Chemical Communications, 61(36), 6579-6594. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.). EMAN RESEARCH PUBLISHING. Retrieved January 17, 2026, from [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2025). ChemRxiv. [Link]
-
(A) Synthesis of (aza)spiro[2.3]hexanes by construction of the... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2025). ChemRxiv. [Link]
-
Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Yu, T., Zeng, R., Guan, Y., Pan, B., Li, H.-W., Gu, J., Zheng, P.-F., Qian, Y., & Ouyang, Q. (2024). Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. MedChemComm, 15(4), 814-825. [Link]
-
Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. (2023). Journal of Medicinal Chemistry, 66(17), 11859-11874. [Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. tandfonline.com [tandfonline.com]
- 5. CAS 21816-25-1: this compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Protection of the Secondary Alcohol in Spiro[2.3]hexan-4-ol
Introduction: Navigating the Synthetic Challenges of Spiro[2.3]hexan-4-ol
This compound, a unique bicyclic alcohol, presents a fascinating scaffold for medicinal chemistry and materials science due to its inherent three-dimensionality and conformational rigidity. The strained cyclobutane and cyclopropane rings introduce significant ring strain, which can influence the reactivity of the secondary alcohol at the C4 position. This heightened reactivity, coupled with potential steric hindrance from the spirocyclic backbone, necessitates a carefully considered protecting group strategy to ensure successful multi-step syntheses.
This guide provides a comprehensive overview of protecting group strategies for the hydroxyl moiety of this compound. We will delve into the critical factors for selecting an appropriate protecting group, provide detailed, field-proven protocols for their installation and removal, and offer insights into troubleshooting potential challenges arising from the unique structural attributes of this spirocycle.
The Imperative of Orthogonal Protection
In complex synthetic sequences, the ability to selectively protect and deprotect functional groups is paramount. An orthogonal protecting group strategy allows for the removal of one protecting group in the presence of others, providing precise control over the synthetic route.[1] This is particularly crucial when dealing with multifunctional molecules where different protecting groups with distinct cleavage conditions are employed.[1]
Selecting the Optimal Protecting Group for this compound
The choice of a protecting group for the secondary alcohol in this compound is governed by several key factors:
-
Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.[2]
-
Ease of Installation and Removal: The protection and deprotection steps should proceed in high yields under mild conditions to preserve the integrity of the strained spirocyclic core.[2]
-
Steric Considerations: The steric bulk of the protecting group can influence the rate and success of the protection reaction. While the hydroxyl group in this compound is on a four-membered ring, the adjacent spiro-fused cyclopropane may exert some steric influence.
-
Electronic Effects: The protecting group should not adversely affect the reactivity of other parts of the molecule.
-
Analytical Tractability: The protected intermediate should be easily characterizable by standard analytical techniques such as NMR and Mass Spectrometry.[2]
Based on these criteria, silyl ethers and benzyl ethers are highly recommended for the protection of this compound.
Workflow for Protecting Group Selection and Validation
Caption: Workflow for selecting and validating a protecting group for this compound.
Recommended Protecting Group Strategies and Protocols
tert-Butyldimethylsilyl (TBS) Ether: A Robust and Versatile Choice
The tert-butyldimethylsilyl (TBS) group is a widely used protecting group for alcohols due to its stability across a broad range of reaction conditions, including exposure to many organometallic reagents, mild oxidants, and non-acidic reducing agents.[3][4] Its removal is typically achieved under mild conditions using a fluoride source, ensuring orthogonality with acid- and base-labile groups.[3][4][5]
Table 1: Comparison of Common Silyl Ether Protecting Groups
| Protecting Group | Abbreviation | Common Reagent | Key Stability Features | Deprotection Conditions |
| Trimethylsilyl | TMS | TMSCl | Labile to mild acid and base | Mild acid (e.g., AcOH in THF/H₂O), K₂CO₃/MeOH |
| Triethylsilyl | TES | TESCl | More stable than TMS | Mild acid, TBAF |
| tert-Butyldimethylsilyl | TBS/TBDMS | TBSCl, TBSOTf | Stable to a wide pH range, many reagents | TBAF, HF-Pyridine, CSA [6] |
| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf | Very sterically hindered, highly stable | TBAF, HF-Pyridine |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | Very stable to acidic conditions | TBAF, HF-Pyridine |
This protocol is adapted from the original procedure developed by Corey and Venkateswarlu.[3]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., 10-20% EtOAc in hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add TBSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing Et₂O or EtOAc and wash with water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired TBS-protected this compound.
Self-Validation:
-
TLC Analysis: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the TBS-protected product.
-
NMR Spectroscopy: ¹H NMR will show the appearance of new signals corresponding to the tert-butyl group (a singlet around δ 0.9 ppm) and the two methyl groups on the silicon atom (a singlet around δ 0.1 ppm).
-
Mass Spectrometry: The mass spectrum will show the expected molecular ion peak or characteristic fragments for the TBS-protected compound.
The most common method for TBS ether cleavage is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[4][7]
Materials:
-
TBS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected this compound (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O or EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Self-Validation:
-
TLC Analysis: The deprotection is complete when the starting TBS-protected material is fully consumed and a more polar spot corresponding to this compound appears.
-
NMR Spectroscopy: The ¹H NMR spectrum of the product should match that of the starting this compound, with the disappearance of the signals for the TBS group.
Benzyl (Bn) Ether: A Stable and Orthogonally Cleavable Group
The benzyl (Bn) ether is another excellent choice for protecting alcohols. It is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[7][8] The key advantage of the benzyl group is its removal by catalytic hydrogenolysis, a neutral condition that is orthogonal to the cleavage of many other protecting groups.[8][9][10][11]
The Williamson ether synthesis is a reliable method for the formation of benzyl ethers.[9][10]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF or DMF at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add BnBr (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 4-12 hours).
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with Et₂O or EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the benzyl-protected this compound.
Self-Validation:
-
TLC Analysis: Observe the disappearance of the starting alcohol and the formation of a new, less polar product.
-
NMR Spectroscopy: The ¹H NMR spectrum will show new aromatic signals for the benzyl group (around δ 7.2-7.4 ppm) and a characteristic benzylic methylene signal (a singlet or AB quartet around δ 4.5 ppm).
-
Mass Spectrometry: The mass spectrum will confirm the expected molecular weight of the benzylated product.
This method offers a mild and efficient way to cleave the benzyl ether.[9][10]
Materials:
-
Benzyl-protected this compound
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the benzyl-protected this compound (1.0 eq) in MeOH or EtOAc.
-
Carefully add Pd/C (5-10 mol%) to the solution.
-
Evacuate the reaction flask and backfill with H₂ gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography.
Self-Validation:
-
TLC Analysis: The deprotection is confirmed by the disappearance of the starting material and the appearance of the more polar this compound.
-
NMR Spectroscopy: The ¹H NMR spectrum will show the absence of the aromatic and benzylic signals of the Bn group.
Troubleshooting and Considerations for the Spiro[2.3]hexane System
The inherent ring strain in the spiro[2.3]hexane system may lead to unexpected reactivity. While the provided protocols are robust, researchers should be mindful of the following:
-
Potential for Rearrangement: Under strongly acidic or basic conditions, the strained rings could be susceptible to rearrangement. The mild conditions outlined in the TBS and Bn protection/deprotection protocols are chosen to minimize this risk.
-
Steric Hindrance: If the standard protection protocols proceed slowly, it may be due to steric hindrance around the hydroxyl group. In such cases, using a more reactive silylating agent like TBSOTf with a non-nucleophilic base (e.g., 2,6-lutidine) for TBS protection may be beneficial. For benzylation, using a more reactive benzylating agent like benzyl triflate could be explored, although caution is advised due to its high reactivity.
-
Competing Reactions: When performing reactions on other parts of the molecule, ensure that the chosen conditions are compatible with the protecting group. For instance, catalytic hydrogenation for Bn deprotection will also reduce any double or triple bonds in the molecule.[7]
Conclusion
The successful synthesis and manipulation of this compound hinges on a well-executed protecting group strategy. Both TBS and benzyl ethers offer excellent stability and can be removed under mild, orthogonal conditions, making them ideal candidates for protecting the C4 hydroxyl group. By following the detailed protocols and validation checks outlined in this guide, researchers can confidently incorporate this unique spirocyclic building block into their synthetic endeavors, paving the way for the discovery of novel molecules with exciting applications.
References
-
University of Toronto. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Myers, A. (n.d.). Protective Groups. Harvard University. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Spiro-Heterocycles from Spiro[2.3]hexan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide for the utilization of spiro[2.3]hexan-4-ol as a versatile building block in the synthesis of novel spiro-heterocycles. The unique three-dimensional architecture of the spiro[2.3]hexane scaffold offers a compelling advantage in medicinal chemistry, enabling the exploration of new chemical space and the development of drug candidates with potentially improved pharmacological profiles.[1][2] This guide is intended to provide both the conceptual framework and detailed, actionable protocols for the synthesis of a variety of spiro-heterocyclic systems.
The central strategy of this guide revolves around the conversion of this compound to its corresponding ketone, spiro[2.3]hexan-4-one, a pivotal intermediate that unlocks a diverse range of subsequent heterocycle-forming reactions. We will delve into specific, field-proven methodologies for this initial oxidation and then explore the synthesis of spiro-indoles, spiro-thiophenes, spiro-pyrazoles, and spiro-oxazines.
I. The Strategic Importance of this compound
This compound is a bicyclic organic compound featuring a unique spiro junction between a cyclopropane and a cyclobutane ring.[3] This strained ring system imparts significant three-dimensionality into molecules, a desirable trait in modern drug discovery aimed at moving beyond "flat" aromatic systems. The hydroxyl group at the 4-position provides a convenient handle for further synthetic transformations, primarily through its oxidation to the corresponding ketone.
The resulting spiro[2.3]hexan-4-one is an excellent substrate for a variety of condensation and multicomponent reactions, allowing for the construction of a diverse array of heterocyclic rings fused at the spiro center. The rigid and well-defined orientation of substituents on the spiro scaffold can lead to enhanced binding affinity and selectivity for biological targets.
II. Experimental Workflows and Protocols
A. Oxidation of this compound to Spiro[2.3]hexan-4-one
The initial and crucial step in most synthetic routes to spiro-heterocycles from this compound is its oxidation to spiro[2.3]hexan-4-one. A variety of standard oxidation protocols can be employed; a common and effective method utilizes pyridinium chlorochromate (PCC).
Protocol 1: PCC Oxidation of this compound
-
Causality of Experimental Choices: PCC is a mild and selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. The use of an anhydrous solvent like dichloromethane (DCM) is critical to prevent over-oxidation to carboxylic acids. Celite is used to simplify the work-up by adsorbing the chromium byproducts, allowing for easy filtration.
| Reagent/Solvent | Molar Equiv. | Purity |
| This compound | 1.0 | >97% |
| Pyridinium chlorochromate (PCC) | 1.5 | >98% |
| Celite® | - | - |
| Dichloromethane (DCM), anhydrous | - | >99.8% |
Step-by-Step Methodology:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and Celite® in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude spiro[2.3]hexan-4-one.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure spiro[2.3]hexan-4-one.
Workflow for the Synthesis of Spiro-Heterocycles from this compound
Caption: General synthetic workflow from this compound.
B. Synthesis of Spiro-Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from a ketone and a phenylhydrazine in the presence of an acid catalyst.[4][5][6] This methodology can be effectively applied to spiro[2.3]hexan-4-one to generate novel spiro-indoles.
Protocol 2: Fischer Indole Synthesis with Spiro[2.3]hexan-4-one
-
Causality of Experimental Choices: The reaction is acid-catalyzed, with polyphosphoric acid (PPA) often serving as both the catalyst and solvent, promoting the necessary dehydration and rearrangement steps. The initial formation of the phenylhydrazone is followed by a[7][7]-sigmatropic rearrangement, which is the key bond-forming step. The subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.
| Reagent/Solvent | Molar Equiv. | Purity |
| Spiro[2.3]hexan-4-one | 1.0 | >97% |
| Phenylhydrazine | 1.1 | >98% |
| Polyphosphoric acid (PPA) | - | - |
Step-by-Step Methodology:
-
Combine spiro[2.3]hexan-4-one (1.0 eq.) and phenylhydrazine (1.1 eq.) in polyphosphoric acid (PPA).
-
Heat the reaction mixture to 80-100 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired spiro-indole.
Mechanism of the Fischer Indole Synthesis with Spiro[2.3]hexan-4-one
Caption: Key steps in the Fischer indole synthesis.
C. Synthesis of Spiro-Thiophenes via Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[8][9] This reaction is well-suited for the synthesis of spiro-thiophenes from spiro[2.3]hexan-4-one.
Protocol 3: Gewald Reaction with Spiro[2.3]hexan-4-one
-
Causality of Experimental Choices: The reaction is typically catalyzed by a base, such as morpholine or triethylamine, which promotes the initial Knoevenagel condensation between the ketone and the active methylene nitrile. The resulting α,β-unsaturated nitrile then reacts with sulfur, followed by cyclization and tautomerization to form the stable 2-aminothiophene ring.
| Reagent/Solvent | Molar Equiv. | Purity |
| Spiro[2.3]hexan-4-one | 1.0 | >97% |
| Malononitrile | 1.0 | >99% |
| Elemental Sulfur | 1.1 | >99.5% |
| Morpholine | 0.2 | >99% |
| Ethanol | - | >99.5% |
Step-by-Step Methodology:
-
To a solution of spiro[2.3]hexan-4-one (1.0 eq.) and malononitrile (1.0 eq.) in ethanol, add elemental sulfur (1.1 eq.) and a catalytic amount of morpholine (0.2 eq.).
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure spiro-2-aminothiophene derivative.
III. Characterization Data
The synthesized spiro-heterocycles can be characterized by standard analytical techniques. Below are expected spectroscopic data ranges for the classes of compounds described.
| Compound Class | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) |
| Spiro[2.3]hexan-4-one | 1.5-3.0 (m, cyclobutane & cyclopropane H) | 30-60 (cyclobutane & cyclopropane C), >200 (C=O) | ~1750 (C=O stretch) |
| Spiro-Indoles | 1.5-3.0 (m, spiro H), 7.0-8.0 (m, aromatic H), >8.0 (s, NH) | 30-60 (spiro C), 110-140 (aromatic C) | ~3400 (N-H stretch) |
| Spiro-Thiophenes | 1.5-3.0 (m, spiro H), 5.0-6.0 (s, NH2), 6.5-7.5 (m, thiophene H) | 30-60 (spiro C), 100-150 (thiophene C) | ~3300-3400 (N-H stretches) |
IV. Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of novel spiro-heterocycles. The protocols detailed in these application notes provide a solid foundation for researchers to explore this exciting area of chemical space. The inherent three-dimensionality of the spiro[2.3]hexane scaffold, combined with the diverse functionalities that can be introduced through the formation of various heterocyclic rings, makes these compounds highly attractive for applications in drug discovery and materials science.
V. References
-
Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... - ResearchGate. (URL not available)
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing). (URL not available)
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC - NIH. ([Link])
-
Fischer indole synthesis - Wikipedia. ([Link])
-
Fischer indole synthesis – Knowledge and References - Taylor & Francis. ([Link])
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles - MDPI. ([Link])
-
Synthesis of Some New Spiro Heterocycles from the Reaction of Cycloalkylidenemal Ononitriles with Active Methylene Reagents - ResearchGate. (URL not available)
-
Spiro Compounds for Organic Optoelectronics | Chemical Reviews - ACS Publications. ([Link])
-
Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent | Request PDF - ResearchGate. ([Link])
-
Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. ([Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. ([Link])
-
Gewald Reaction - Organic Chemistry Portal. ([Link])
-
(PDF) Spiro heterocyclic - ResearchGate. (URL not available)
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles - ResearchGate. (URL not available)
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (URL not available)
-
Synthesis of new spiro pyrido[3',2':4,5]thieno[3,2-d]pyrimidines - ResearchGate. (URL not available)
-
Spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4 - NIH. ([Link])
-
An Unexpected Formation of Spiro Isoxazoline-Dihydrofurane Compounds from Substituted Ketofurfuryl Alcohols - MDPI. ([Link])
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. ([Link])
-
Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines. (URL not available)
-
Synthesis of spirooxazine compounds. | Download Scientific Diagram - ResearchGate. ([Link])
-
Synthesis and Characteristic of Spiro-oxazine Compounds | Semantic Scholar. ([Link])
-
Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials - MDPI. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis and Characteristic of Spiro-oxazine Compounds | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publications [spirochem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Spiro[2.3]hexan-4-ol Synthesis
Welcome to the Technical Support Center for the synthesis of Spiro[2.3]hexan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable spirocyclic alcohol. This compound, with its unique three-dimensional structure, is an attractive building block in medicinal chemistry and materials science.[1][2] This guide provides a systematic approach to its synthesis, focusing on the optimization of reaction conditions and troubleshooting common experimental hurdles.
I. Overview of the Synthetic Strategy
The most common and practical synthetic route to this compound involves a two-step sequence:
-
Formation of the Spiro[2.3]hexane Core: Synthesis of the key intermediate, Spiro[2.3]hexan-4-one.
-
Reduction of the Ketone: Conversion of Spiro[2.3]hexan-4-one to the target alcohol, this compound.
This guide will delve into the intricacies of each step, providing detailed protocols and troubleshooting advice.
Caption: Overall synthetic workflow for this compound.
II. Step 1: Synthesis of Spiro[2.3]hexan-4-one
The construction of the spiro[2.3]hexane skeleton is the cornerstone of this synthesis. Several methods can be employed, with the choice depending on the available starting materials and equipment.
Method A: [2+2] Cycloaddition of Methylenecyclopropane with Ketene
This method involves the reaction of methylenecyclopropane with ketene, or a ketene equivalent, to form the cyclobutanone ring.
Experimental Protocol:
-
Generation of Ketene (in situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of acetyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or THF).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of a non-nucleophilic base, such as triethylamine, to the stirred solution of acetyl chloride. The formation of ketene will be evident by the appearance of a white precipitate (triethylammonium chloride).
-
Cycloaddition: In a separate flame-dried flask, dissolve methylenecyclopropane in the same anhydrous solvent.
-
Slowly bubble the freshly generated ketene gas through the methylenecyclopropane solution at room temperature. Alternatively, the ketene solution can be cannulated into the methylenecyclopropane solution.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude Spiro[2.3]hexan-4-one by vacuum distillation or column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic and non-reactive with ketene and the base. |
| Base | Triethylamine | A common, effective base for generating ketene from acetyl chloride. |
| Temperature | 0 °C for ketene generation, Room temperature for cycloaddition | Controls the rate of ketene formation and the cycloaddition reaction. |
| Monitoring | GC-MS, TLC | To determine the endpoint of the reaction and check for side products. |
Troubleshooting Guide for Spiro[2.3]hexan-4-one Synthesis
Q1: The yield of Spiro[2.3]hexan-4-one is low.
-
Potential Cause 1: Inefficient Ketene Generation. The generation of ketene can be sensitive to moisture and the quality of reagents.
-
Solution: Ensure all glassware is rigorously dried, and use freshly distilled, anhydrous solvents and reagents.
-
-
Potential Cause 2: Polymerization of Ketene. Ketene is highly reactive and can polymerize if not used immediately or if its concentration becomes too high.
-
Solution: Generate ketene in situ and introduce it directly into the reaction mixture containing methylenecyclopropane. Maintain a low concentration of ketene by slow addition.
-
-
Potential Cause 3: Side Reactions of Methylenecyclopropane. Methylenecyclopropanes can undergo rearrangement or polymerization under certain conditions.
-
Solution: Ensure the reaction is performed under neutral or slightly basic conditions to avoid acid-catalyzed rearrangements.
-
Q2: I am observing the formation of multiple byproducts.
-
Potential Cause: Dimerization of Ketene. Ketene can dimerize to form diketene, which can lead to other byproducts.
-
Solution: Use the ketene immediately after generation and maintain a low temperature during its handling.
-
-
Potential Cause: Impurities in Starting Materials. Impurities in methylenecyclopropane or the ketene precursor can lead to side reactions.
-
Solution: Purify the starting materials before use. Methylenecyclopropane can be purified by distillation.
-
Caption: Troubleshooting low yield in Spiro[2.3]hexan-4-one synthesis.
III. Step 2: Reduction of Spiro[2.3]hexan-4-one to this compound
The reduction of the spirocyclic ketone to the corresponding alcohol is a straightforward transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this reduction due to its mild nature and high selectivity for ketones.[3][4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Spiro[2.3]hexan-4-one in a suitable protic solvent, such as methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition is exothermic, so maintain the temperature below 10 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting ketone is completely consumed.
-
Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄ and the borate esters.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by distillation or column chromatography if necessary.[6][7]
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective, and easy to handle. |
| Solvent | Methanol or Ethanol | Protic solvents that are compatible with NaBH₄ and dissolve the substrate. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Work-up | Acidic or Aqueous Quench | Decomposes excess reagent and borate complexes. |
Troubleshooting Guide for the Reduction Step
Q1: The reduction is incomplete, and I still see starting material.
-
Potential Cause 1: Insufficient Reducing Agent. The NaBH₄ may have decomposed due to moisture or was not added in a sufficient molar excess.
-
Solution: Use a fresh batch of NaBH₄ and ensure it is added in a 1.2 to 1.5 molar excess relative to the ketone.
-
-
Potential Cause 2: Low Reaction Temperature. The reaction may be too slow at very low temperatures.
-
Solution: After the initial exothermic reaction subsides at 0 °C, allow the reaction to warm to room temperature and stir for an extended period.
-
Q2: The isolated product is impure.
-
Potential Cause: Incomplete Work-up. Borate salts may not have been fully hydrolyzed and are co-extracted with the product.
-
Solution: Ensure the quenching step is complete by adding a sufficient amount of acid or water and stirring for an adequate time. Washing the organic layer thoroughly with water is crucial.
-
-
Potential Cause: Side Reactions. While NaBH₄ is generally selective, prolonged reaction times or elevated temperatures can sometimes lead to side reactions.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Caption: Troubleshooting incomplete reduction of Spiro[2.3]hexan-4-one.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use other methods to synthesize the spiro[2.3]hexane ring?
A: Yes, other methods such as the Johnson-Corey-Chaykovsky reaction using a sulfur ylide with a cyclobutanone derivative can be employed to form the cyclopropane ring.[1] Another approach is the Simmons-Smith cyclopropanation of a methylenecyclobutane derivative.[8][9][10] The choice of method will depend on the availability of the starting materials and the desired substitution pattern on the spirocycle.
Q2: Are there alternative reducing agents for the ketone reduction?
A: While NaBH₄ is the most common and practical choice, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less selective and requires stricter anhydrous conditions.[4] Catalytic hydrogenation over a metal catalyst (e.g., PtO₂, Raney Ni) is another option, though it may require higher pressures and temperatures. For stereoselective reductions, chiral reducing agents or catalysts can be employed.[11][12]
Q3: How can I confirm the structure of my final product?
A: The structure of this compound can be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: Will show characteristic signals for the protons on the cyclopropane and cyclobutane rings, as well as a signal for the hydroxyl proton.
-
¹³C NMR: Will show the expected number of carbon signals, including a signal for the carbon bearing the hydroxyl group.
-
IR Spectroscopy: Will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the molecular weight of this compound (98.14 g/mol ).[13][14]
Q4: What are the main safety precautions for this synthesis?
A:
-
Ketene: Ketene is a toxic and lachrymatory gas. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn.
-
Sodium Borohydride: NaBH₄ reacts with water and acids to produce flammable hydrogen gas. It should be handled with care, and the quenching step should be performed slowly and in a controlled manner.
-
Solvents: The organic solvents used (e.g., diethyl ether, THF) are flammable and should be handled away from ignition sources.
V. References
-
Dauben, W. G., & Chitwood, J. L. (1970). The synthesis and solvolytic rearrangement of the spiro[2.3]hexane-4-methanol system. Journal of the American Chemical Society, 92(6), 1624–1628. [Link]
-
Natho, P., et al. (2023). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition, 62(2), e202214241. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Ortiz-Marciales, M., et al. (2007). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Tetrahedron Letters, 48(33), 5799–5802. [Link]
-
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882–9929. [Link]
-
Hayma, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(38), 7649–7665. [Link]
-
Pârvulescu, V. I., & Hardacre, C. (2007). Catalysis in ionic liquids. Chemical Reviews, 107(6), 2615–2665. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 81, 14. [Link]
-
Hoffmann, N. (2008). Photochemical [2+2]-cycloaddition reactions in organic synthesis. Chemical Reviews, 108(4), 1052–1103. [Link]
-
orgchem.by. A Quick Guide to Reductions in Organic Chemistry. [Link]
-
Kudi, R. P., & Tantillo, D. J. (2016). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 21(12), 1661. [Link]
-
University of Minnesota State. NaBH4 Reduction of Ketone to Alcohol. [Link]
-
Suzuki, I., et al. (2019). Diastereoselective Synthesis of Spiro[2.3]hexanes from Methylenecyclopropane and Cyanoalkenes Catalyzed by a Tin-Ate Complex. European Journal of Organic Chemistry, 2019(21), 3465-3469. [Link]
-
Yoon, T. P. (2021). Recent Visible Light and Metal Free Strategies in [2 + 2] and [4 + 2] Photocycloadditions. European Journal of Organic Chemistry, 2021(33), 4627-4638. [Link]
-
Dauben, W. G., & Chitwood, J. L. (1970). The synthesis and solvolytic rearrangement of the spiro[2.3]hexane-4-methanol system. Journal of the American Chemical Society, 92(6), 1624–1628. [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
PubChem. Spiro[2.3]hexan-4-one. [Link]
-
Nomura, Y., et al. (2007). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. The Journal of Organic Chemistry, 72(26), 10034–10040. [Link]
-
PubChem. Spiro(2.3)hexan-4-one. [Link]
-
PubChem. Spiro[2.3]hexan-4-one, 5,5-diethyl-6-methyl-. [Link]
-
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882–9929. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
Organic Chemistry Tutor. The Simmons-Smith Reaction and Cyclopropanation of Alkenes. [Link]
-
Leslie, J. M. (2023, October 21). Simmons-Smith cyclopropanation example [Video]. YouTube. [Link]
-
Organic Syntheses. (2022). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Organic Syntheses, 99, 309-323. [Link]
-
PubChem. This compound. [Link]
-
CP Lab Safety. This compound, min 97%, 100 mg. [Link]
-
Scientific & Academic Publishing. (2014). Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. World Journal of Chemical Education, 2(3), 41-44. [Link]
-
SpiroChem. Impurity Synthesis And Identification. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. acs.org [acs.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reduction of a Ketone by Sodium Tetrahydridoborate â A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction [article.sapub.org]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. Simmons-Smith Reaction [organic-chemistry.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C6H10O | CID 12431565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CAS 21816-25-1: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Troubleshooting Stereoselectivity in Spiro[2.3]hexan-4-ol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common and complex issues encountered when controlling stereoselectivity in reactions producing Spiro[2.3]hexan-4-ol. The unique strained ring system of this spirocycle presents distinct stereochemical challenges. This resource offers practical, experience-driven advice to help you navigate these complexities and achieve your desired stereochemical outcomes.
FAQs: Quick Solutions to Common Problems
Here are answers to some of the most frequently asked questions regarding stereoselectivity in the synthesis of this compound, which is often prepared by the reduction of Spiro[2.3]hexan-4-one.
Q1: My reduction of Spiro[2.3]hexan-4-one is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A1: A low diastereomeric ratio (dr) is a common issue when using non-selective reducing agents. The two faces of the carbonyl in Spiro[2.3]hexan-4-one are sterically similar, leading to poor facial selectivity with small hydride donors like sodium borohydride (NaBH₄).
Root Cause Analysis: The approach of the hydride reagent to the carbonyl carbon is influenced by the steric hindrance posed by the cyclopropyl and cyclobutyl rings. A small, unhindered reagent like NaBH₄ experiences minimal steric bias, resulting in attack from either face at nearly equal rates.
Troubleshooting Steps:
-
Employ Sterically Demanding Reducing Agents: Switch to bulkier hydride reagents. These will amplify the subtle steric differences between the two faces of the ketone.[1]
-
L-Selectride® or K-Selectride®: These tri-sec-butylborohydrides are significantly larger and often provide excellent diastereoselectivity in the reduction of cyclic ketones.[1]
-
-
Lower the Reaction Temperature: Reducing the temperature often enhances stereoselectivity.[1] Lower temperatures favor the transition state with the lower activation energy, which in this case corresponds to the formation of the thermodynamically more stable alcohol diastereomer.
-
Solvent Screening: The solvent can influence the effective size and reactivity of the reducing agent. Experiment with a range of ethereal solvents (THF, Et₂O) and alcoholic solvents (MeOH, EtOH, iPrOH).
Q2: I am attempting an asymmetric reduction to obtain a single enantiomer of this compound, but the enantiomeric excess (ee) is low. What can I do?
A2: Low enantioselectivity in asymmetric reductions points to a mismatch between the substrate and the chiral catalyst or reagent. The catalyst must create a significantly different energetic barrier for the approach to the two prochiral faces of the ketone.
Troubleshooting Steps:
-
Catalyst System Optimization:
-
Corey-Bakshi-Shibata (CBS) Reduction: This is a powerful and widely used method for the enantioselective reduction of ketones.[1] The chiral oxazaborolidine catalyst, in conjunction with a borane source (like BH₃·SMe₂ or catecholborane), creates a chiral pocket that directs the hydride delivery to one face of the ketone.[2][3]
-
Chiral Spiroborate Esters: Novel spiroborate esters have demonstrated high efficacy in the asymmetric borane reduction of various ketones, yielding alcohols with up to 99% ee.[1][4]
-
Enzyme-Catalyzed Reductions: Ketoreductases (KREDs) are enzymes that can exhibit extremely high enantioselectivity.[5] Screening a library of KREDs can often identify a biocatalyst that provides the desired enantiomer in high purity.[6]
-
-
Reagent Stoichiometry and Addition Rate: In catalyst-driven reactions, the relative concentrations of the substrate, catalyst, and stoichiometric reductant are critical. Slow addition of the reducing agent can sometimes improve enantioselectivity by maintaining a low concentration of the achiral reductant, thereby minimizing the uncatalyzed background reaction.
Q3: How do I accurately determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of my this compound product?
A3: Accurate determination of stereoisomeric purity is crucial for troubleshooting.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is often sufficient to determine the diastereomeric ratio. The proton on the carbon bearing the hydroxyl group (H-4) will likely have a distinct chemical shift and coupling constant for each diastereomer.
-
-
Gas Chromatography (GC) with a Chiral Column: This is a highly effective method for separating and quantifying both diastereomers and enantiomers.
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Column: Similar to chiral GC, this technique provides excellent separation and quantification of all stereoisomers.
In-Depth Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in Hydride Reductions
You are consistently obtaining a diastereomeric ratio between 1:1 and 3:1 in the reduction of Spiro[2.3]hexan-4-one, despite trying different solvents.
Causality Analysis Workflow
This workflow helps diagnose the root cause of poor diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Protocol: Diastereoselective Reduction with L-Selectride®
This protocol provides a starting point for optimizing the diastereoselective reduction of Spiro[2.3]hexan-4-one.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous THF as the solvent, preferably freshly distilled from sodium/benzophenone.
-
-
Reaction Setup:
-
Dissolve Spiro[2.3]hexan-4-one (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) to the stirred solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
-
Reaction Monitoring:
-
Stir the reaction at -78 °C for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Carefully add 30% hydrogen peroxide to oxidize the residual boranes (exothermic!).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral GC.
-
Problem 2: Inadequate Enantioselectivity in Asymmetric Reductions
You are using a CBS catalyst for the asymmetric reduction of Spiro[2.3]hexan-4-one, but the enantiomeric excess is below your target of >95% ee.
Mechanistic Considerations: The CBS Reduction
The CBS reduction relies on the formation of a complex between the chiral oxazaborolidine catalyst and borane, which then coordinates to the ketone. The steric environment of the catalyst directs the hydride transfer from the borane to a specific face of the ketone.[3]
Caption: Simplified CBS reduction cycle.
Optimization Strategies for CBS Reduction
| Parameter | Potential Issue | Recommended Action | Rationale |
| Catalyst Loading | Insufficient catalyst leads to a significant background (non-catalyzed) reaction, lowering the ee. | Increase catalyst loading from 5 mol% to 10-20 mol%. | Ensures the catalyzed pathway is dominant. |
| Temperature | Higher temperatures can decrease selectivity by allowing the reaction to overcome the energetic barrier for the formation of the undesired enantiomer. | Run the reaction at lower temperatures, e.g., -40 °C to -78 °C. | Maximizes the energy difference between the two diastereomeric transition states.[1] |
| Borane Source | The nature of the borane source can influence reactivity and selectivity. | Screen different borane sources, such as BH₃·SMe₂, BH₃·THF, or catecholborane. | Catecholborane is less reactive and can sometimes lead to higher selectivity.[2] |
| Solvent | The solvent can affect the solubility and aggregation state of the catalyst and reagents. | Test different anhydrous aprotic solvents like THF, toluene, or dichloromethane. | Optimal solvent choice can enhance both reaction rate and stereoselectivity. |
| Substrate Purity | Impurities in the starting ketone (e.g., water, acidic/basic residues) can poison the catalyst. | Purify the Spiro[2.3]hexan-4-one by distillation or chromatography immediately before use. | Ensures the catalyst remains active throughout the reaction. |
References
- Benchchem. Technical Support Center: Stereoselective Reduction of Spiro Ketones.
- ResearchGate. Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,...
- RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
- NIH. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.
- ResearchGate. Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block.
- PubMed Central. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery.
- Organic & Biomolecular Chemistry (RSC Publishing). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach.
- Semantic Scholar. Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block.
- ResearchGate. Diastereoselective Synthesis of Spiro[2.3]hexanes from Methylenecyclopropane and Cyanoalkenes Catalyzed by a Tin‐Ate Complex.
- NIH. Origins of stereoselectivity in evolved ketoreductases.
- NIH. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts.
- Wikipedia. Enantioselective reduction of ketones.
- Organic Chemistry, Reaction Mechanism. CBS Reduction, Enantioselective Catalysis.
- NIH. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Spiro[2.3]hexan-4-ol
Welcome to the technical support center for the scale-up synthesis of Spiro[2.3]hexan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this unique spirocyclic alcohol synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Overview of the Synthetic Strategy
The most robust and scalable synthetic route to this compound proceeds in two key stages:
-
Synthesis of Spiro[2.3]hexan-4-one: This pivotal intermediate is synthesized via a [2+2] cycloaddition of dichloroketene with methylenecyclopropane, followed by a dechlorination step.
-
Reduction of Spiro[2.3]hexan-4-one: The spirocyclic ketone is then reduced to the target alcohol, this compound, using a suitable reducing agent such as sodium borohydride.
This guide will address the potential challenges and troubleshooting for each of these stages.
II. Troubleshooting Guide: Synthesis of Spiro[2.3]hexan-4-one
The synthesis of the ketone intermediate is often the most challenging part of the overall process. Below are common issues and their solutions.
Q1: Low yield during the [2+2] cycloaddition of dichloroketene with methylenecyclopropane.
Possible Causes & Troubleshooting Steps:
-
Inefficient Dichloroketene Generation: Dichloroketene is highly reactive and is generated in situ. Inefficient generation is a common culprit for low yields.
-
Recommendation: Ensure the slow and controlled addition of the acyl chloride precursor (e.g., trichloroacetyl chloride) to the amine base (e.g., triethylamine) at low temperatures (-78 to 0 °C) to prevent self-condensation of the ketene.[1] On a larger scale, maintaining localized temperature control at the point of addition is critical.
-
-
Polymerization of Methylenecyclopropane: This highly strained alkene can be prone to polymerization, especially in the presence of acidic impurities or at elevated temperatures.
-
Recommendation: Use freshly distilled, inhibitor-free methylenecyclopropane. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions of Dichloroketene: Dichloroketene can react with itself or other nucleophiles present in the reaction mixture.
-
Recommendation: Maintain a slight excess of methylenecyclopropane throughout the reaction to ensure the dichloroketene is trapped as it is formed.
-
Q2: Difficulty in the dechlorination of 5,5-dichlorospiro[2.3]hexan-4-one.
Possible Causes & Troubleshooting Steps:
-
Incomplete Reaction: The dechlorination reaction, often carried out with zinc dust or other reducing agents, can be sluggish if not properly activated or if the reaction conditions are not optimal.
-
Recommendation: Activate the zinc dust prior to use (e.g., by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum). Ensure vigorous stirring to maintain good contact between the solid zinc and the dissolved dichloro-ketone.
-
-
Formation of Byproducts: Over-reduction or side reactions can lead to the formation of undesired byproducts.
-
Recommendation: Monitor the reaction closely by TLC or GC-MS. The reaction is typically exothermic, so controlled temperature is crucial. Maintain the temperature within the optimal range for the specific reducing agent being used.
-
III. Troubleshooting Guide: Reduction of Spiro[2.3]hexan-4-one
The reduction of the spirocyclic ketone to the desired alcohol is generally a high-yielding transformation, but scale-up can introduce challenges.
Q1: The reduction with sodium borohydride (NaBH₄) is sluggish or incomplete.
Possible Causes & Troubleshooting Steps:
-
Poor Solubility of NaBH₄: Sodium borohydride has limited solubility in some organic solvents.
-
Decomposition of NaBH₄: In acidic conditions or in the presence of excessive water, NaBH₄ can decompose.
-
Recommendation: Ensure the reaction is run under neutral or slightly basic conditions. While protic solvents are often used, the reaction should not be acidic.
-
-
Steric Hindrance: Spiro[2.3]hexan-4-one is a sterically hindered ketone, which can slow down the rate of reduction.
-
Recommendation: A moderate excess of NaBH₄ (e.g., 1.5-2.0 equivalents) may be required to drive the reaction to completion. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but this should be done with caution to avoid side reactions.
-
Q2: Managing the exotherm during the large-scale reduction.
Possible Causes & Troubleshooting Steps:
-
Rapid Addition of Reducing Agent: The reduction of ketones is an exothermic process. Adding the reducing agent too quickly on a large scale can lead to a dangerous temperature increase.[4][5]
-
Recommendation: Add the sodium borohydride portion-wise at a controlled rate, allowing the temperature to be maintained within a safe range (e.g., 0-10 °C during addition). Ensure the reactor is equipped with adequate cooling capacity.
-
-
Inefficient Heat Transfer: As the scale of the reaction increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[6]
-
Recommendation: Use a jacketed reactor with a reliable cooling system. Ensure efficient stirring to promote heat transfer from the reaction mixture to the reactor walls.
-
| Parameter | Lab Scale (e.g., 1 g) | Scale-Up (e.g., 100 g) | Considerations |
| Solvent Volume | ~20 mL | ~2 L | Maintain appropriate concentration. |
| NaBH₄ Equivalents | 1.2 - 1.5 | 1.5 - 2.0 | May need a larger excess on scale-up. |
| Addition Time | ~5 minutes | 30 - 60 minutes (portion-wise) | Control exotherm. |
| Temperature Control | Ice bath | Jacketed reactor with chiller | Efficient heat removal is critical. |
| Work-up | Simple aqueous quench | Staged quench with careful pH monitoring | Control gas evolution and potential exotherms. |
Table 1: Comparison of typical reaction parameters for the reduction of Spiro[2.3]hexan-4-one at different scales.
IV. Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with dichloroketene on a large scale? A: Dichloroketene is a highly reactive and toxic intermediate. The primary hazards are its lachrymatory nature and the potential for uncontrolled polymerization or reaction if not handled correctly. It is crucial to work in a well-ventilated fume hood with appropriate personal protective equipment. The in situ generation and immediate consumption of dichloroketene are key to safe handling on a larger scale.
Q: I am having trouble purifying the final this compound. It seems to co-distill with my solvent. A: this compound has a relatively high boiling point. If you are using a high-boiling point solvent for the reaction or work-up, co-distillation can be an issue. Consider using a lower boiling point solvent for the final extraction and purification steps. Fractional distillation under reduced pressure is the recommended method for obtaining high-purity this compound.
Q: Are there any common byproducts I should look for in my GC-MS analysis of the final product? A: Potential byproducts can include unreacted Spiro[2.3]hexan-4-one, and potentially byproducts from the dechlorination step if it was not complete. If the reduction was too vigorous, there is a small possibility of ring-opening byproducts, although this is less common with NaBH₄.
Q: Can I use a different reducing agent for the ketone reduction? A: While NaBH₄ is a good choice for its selectivity and ease of handling, other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. However, LiAlH₄ is much more reactive and will also reduce other functional groups like esters and amides. Its use on a large scale requires more stringent safety precautions due to its pyrophoric nature.
V. Detailed Experimental Protocols (Illustrative for Scale-Up)
Protocol 1: Synthesis of Spiro[2.3]hexan-4-one (Illustrative 100 g scale)
-
Step 1: [2+2] Cycloaddition
-
To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add freshly distilled methylenecyclopropane (1.2 equivalents) and anhydrous diethyl ether (2 L).
-
Cool the reactor to -10 °C.
-
In a separate vessel, prepare a solution of trichloroacetyl chloride (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether (1 L).
-
Slowly add the trichloroacetyl chloride/triethylamine solution to the reactor over 2-3 hours, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the salt with cold diethyl ether.
-
The filtrate contains the crude 5,5-dichlorospiro[2.3]hexan-4-one.
-
-
Step 2: Dechlorination
-
To the filtrate from the previous step, add activated zinc dust (3.0 equivalents) and glacial acetic acid (2.0 equivalents).
-
Stir the mixture vigorously. The reaction is exothermic, and the temperature should be maintained between 20-30 °C with cooling.
-
Monitor the reaction by GC-MS until the starting material is consumed (typically 4-6 hours).
-
Filter the reaction mixture to remove excess zinc and wash the solids with diethyl ether.
-
Wash the combined filtrate with saturated sodium bicarbonate solution until the aqueous layer is basic, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Spiro[2.3]hexan-4-one.
-
Purify by vacuum distillation.
-
Protocol 2: Reduction of Spiro[2.3]hexan-4-one to this compound (Illustrative 100 g scale)
-
To a 3 L jacketed reactor equipped with a mechanical stirrer and thermometer, add Spiro[2.3]hexan-4-one (1.0 equivalent) and methanol (1 L).
-
Cool the solution to 0 °C.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting ketone.
-
Cool the reaction mixture back to 0 °C and slowly quench by the addition of 1 M HCl until the pH is ~7. Be cautious of hydrogen gas evolution.
-
Remove the methanol under reduced pressure.
-
Add water (1 L) and extract the product with diethyl ether (3 x 500 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify by fractional distillation under reduced pressure.
VI. References
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Bessmertnykh, A. G., et al. (1992). ChemInform Abstract: Addition of Dichloroketene to Methylenecyclopropane. ChemInform, 23(12).
-
ResearchGate. (2019). Reduction using sodium borohyride? [Link]
-
Stowell, J. C. (1986). Carbanions in Organic Synthesis. John Wiley & Sons.
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
YouTube. (2015). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
PubMed. (2001). Safety issues in scale-up of chemical processes. [Link]
-
NurdRage. (2015). Using Fractional Distillation for Purification of Hydrobromic acid. [Link]
-
ACS Publications. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. [Link]
-
ResearchGate. (2022). How to remove the excess of alcohol? [Link]
-
Chemistry For Everyone. (2025). How Can You Purify Solvents for Laboratory Use? [Link]
-
Sci-Hub. (1992). ChemInform Abstract: Addition of Dichloroketene to Methylenecyclopropane. [Link]
Sources
- 1. Sci-Hub. ChemInform Abstract: Addition of Dichloroketene to Methylenecyclopropane. / ChemInform, 1992 [sci-hub.red]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Identification of Impurities in Spiro[2.3]hexan-4-ol Samples
Welcome to the technical support center for the analysis of Spiro[2.3]hexan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying and quantifying impurities in samples of this unique spirocyclic alcohol. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to support your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: Impurities in this compound can originate from several sources, including the synthetic route and degradation.[1][2][3] The most common synthesis involves the reduction of Spiro[2.3]hexan-4-one.[4] Therefore, potential impurities include:
-
Starting materials and reagents: Unreacted Spiro[2.3]hexan-4-one is a primary process-related impurity. Other reagents from preceding steps may also be present in trace amounts.[2]
-
Byproducts of synthesis: Diastereomers of the final product can be formed depending on the stereoselectivity of the reduction reaction. Over-reduction or side reactions can also lead to other related compounds.
-
Degradation products: Oxidation of the alcohol to the corresponding ketone (Spiro[2.3]hexan-4-one) or dehydration products may occur under certain storage or experimental conditions.[5]
-
Residual solvents: Solvents used in the synthesis and purification steps (e.g., ethers, alcohols, hydrocarbons) are common impurities.[2]
Q2: Which analytical technique is best suited for identifying impurities in this compound?
A2: The choice of analytical technique depends on the nature of the suspected impurity. A multi-technique approach is often the most effective.[1][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile and semi-volatile impurities, such as residual solvents and certain byproducts.[2]
-
High-Performance Liquid Chromatography (HPLC) , particularly with UV and mass spectrometric detection (LC-MS), is the gold standard for separating and identifying non-volatile organic impurities like unreacted starting materials, diastereomers, and degradation products.[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for the structural elucidation of unknown impurities, especially when isolated in sufficient quantity. It can also be used to determine the diastereomeric ratio.
-
Chiral HPLC is essential for separating and quantifying enantiomeric impurities if the synthesis is stereospecific.
Q3: What are the typical reporting thresholds for impurities in pharmaceutical development?
A3: Reporting thresholds for impurities are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q3A for new drug substances and Q3B for new drug products. The threshold for reporting an impurity is generally ≥0.05%. The identification threshold, which necessitates structural elucidation, is typically ≥0.10% or a total daily intake of >1.0 mg, whichever is lower.[1]
Troubleshooting Guides
GC-MS Analysis
Issue 1: An unexpected peak is observed in the GC-MS chromatogram of my this compound sample.
-
Possible Cause 1: Residual Solvent. Solvents used during synthesis or workup are common contaminants.
-
Troubleshooting Steps:
-
Verify against a solvent standard: Inject a standard of the suspected solvent to confirm its retention time.
-
Check the mass spectrum: Compare the mass spectrum of the unknown peak with a library of common laboratory solvents (e.g., NIST).
-
Review the synthesis protocol: Identify all solvents used in the manufacturing and purification process.
-
-
-
Possible Cause 2: Synthetic Byproduct. A side reaction may have occurred during the synthesis.
-
Troubleshooting Steps:
-
Analyze the mass spectrum: Look for characteristic fragmentation patterns. For example, a peak corresponding to the molecular weight of Spiro[2.3]hexan-4-one might indicate incomplete reduction.
-
Consider the reaction mechanism: If a Simmons-Smith type reaction was used to form the cyclopropane ring, look for potential byproducts from reactions with the solvent or other functional groups.
-
Force degradation studies: Subject a pure sample of this compound to stress conditions (e.g., heat, acid, base, oxidation) to see if the unknown peak is a degradation product.[3]
-
-
-
Possible Cause 3: Column Bleed or System Contamination.
-
Troubleshooting Steps:
-
Run a blank: Inject the solvent used to dissolve the sample to check for system contamination.
-
Condition the column: Follow the manufacturer's instructions for conditioning the GC column to minimize bleed.
-
Check the septum and liner: These are common sources of contamination in the GC inlet.
-
-
Workflow for GC-MS Impurity Identification
Sources
"workup procedures for reactions involving Spiro[2.3]hexan-4-ol"
Technical Support Center: Spiro[2.3]hexan-4-ol Chemistry
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with this compound and its derivatives. This resource provides in-depth, field-tested answers to common challenges encountered during reaction workup and purification. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.
This compound is a unique bicyclic alcohol featuring a strained three-membered and four-membered ring sharing a single carbon atom.[1] This structure imparts distinct stereochemical and reactivity properties that demand careful consideration during experimental workup.[1] The inherent ring strain, particularly of the cyclopropane moiety, and the polarity of the hydroxyl group are the primary drivers of the challenges discussed herein.[2]
Troubleshooting & FAQs
This section addresses the most common questions and issues encountered when working up reactions involving this compound.
Question 1: I'm experiencing low recovery of my this compound product during aqueous extraction. What's going wrong?
Answer:
Low recovery is a frequent issue stemming from the moderate polarity of this compound. The hydroxyl group allows for hydrogen bonding, leading to partial solubility in the aqueous phase.[1] Standard, nonpolar organic solvents like hexanes or diethyl ether may be inefficient.
Core Causality: The partitioning coefficient of your product between the organic and aqueous layers is unfavorable.
Troubleshooting Steps:
-
Solvent Selection: Switch to a more polar extraction solvent. While ethyl acetate is a common choice, consider solvents like 1-butanol for particularly challenging extractions of polar molecules.[3][4][5] 1-Butanol can form nanostructures in its "wet" state that effectively accommodate polar solutes.[3][4][5]
-
"Salting Out" Effect: Before extraction, saturate the aqueous layer with a salt, such as sodium chloride (brine). This increases the polarity of the aqueous phase, decreasing the solubility of organic compounds and forcing your product into the organic layer.[6]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering compounds with moderate water solubility.[7]
-
pH Adjustment: If your reaction conditions permit, adjusting the pH can sometimes affect the solubility of impurities, but be cautious. This compound's strained ring system may be sensitive to strong acids or bases (see Question 2).
| Extraction Solvent | Polarity Index | Suitability for this compound | Key Considerations |
| Hexane | 0.1 | Poor | Only suitable for highly nonpolar derivatives. |
| Diethyl Ether | 2.8 | Moderate | Prone to emulsion; significant water miscibility. |
| Dichloromethane (DCM) | 3.1 | Good | Higher density than water; potential for halogenated waste. |
| Ethyl Acetate (EtOAc) | 4.4 | Good | Common choice, but can hydrolyze under strong acid/base. |
| 1-Butanol | 3.9 | Excellent | Highly effective for polar solutes but can be difficult to remove under vacuum.[3][4][5] |
Question 2: My reaction yields are inconsistent, and I suspect product degradation during workup. Is this compound sensitive to certain conditions?
Answer:
Yes, the strained spirocyclic system, particularly the cyclopropane and cyclobutane rings, can be susceptible to degradation under harsh conditions.[2][8] The primary concerns are acid-catalyzed and, to a lesser extent, thermally induced rearrangements or ring-opening reactions.
Core Causality: The high ring strain energy (~26 kcal/mol for cyclobutane) makes these structures kinetically and thermodynamically liable to undergo reactions that relieve this strain.[8][9]
Troubleshooting & Preventative Measures:
-
Acid Sensitivity: Avoid strong acidic washes (e.g., 1M HCl) if possible. Lewis acids are particularly known to promote rearrangements in strained spiroheterocycles.[2] If an acidic wash is necessary to remove basic impurities, use a milder, buffered solution (e.g., saturated aqueous ammonium chloride, pH ~4.5-5.5) and perform the wash quickly at low temperatures (0 °C).
-
Base Sensitivity: While generally more stable to bases, strong basic conditions could potentially lead to side reactions if other functional groups are present. Use mild bases like saturated sodium bicarbonate for neutralization whenever possible.
-
Thermal Stability: Avoid excessive heat during solvent removal. Use a rotary evaporator with a water bath temperature below 40 °C. If distillation is required, perform it under high vacuum to keep the pot temperature low.
Question 3: How can I effectively remove polar, water-soluble byproducts like DMF, DMSO, or excess starting alcohols from my reaction mixture?
Answer:
These high-boiling, water-miscible solvents and reagents are notorious for complicating workups.[10][11]
Core Causality: Their high water solubility means they will partition between the aqueous and organic layers, often dragging some of your desired product with them.
Recommended Protocol:
-
Initial Solvent Removal: If your product is thermally stable, remove the bulk of the reaction solvent (e.g., THF, acetonitrile) via rotary evaporation first.[10]
-
Dilution: Dilute the residue with a suitable extraction solvent (e.g., ethyl acetate).
-
Multiple Water Washes: Perform multiple, vigorous washes with water or brine. For every 5 mL of DMF or DMSO, use at least 5 x 10 mL of water to effectively partition it into the aqueous phase.[10]
-
Back-Extraction: To recover any product that may have been pulled into the initial aqueous washes, perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of organic solvent.
Visualized Workflows & Protocols
Decision-Making Workflow for Workup Selection
This diagram provides a logical pathway for choosing the appropriate workup strategy based on your specific reaction conditions.
Caption: Decision tree for selecting a workup procedure.
Protocol 1: Standard Aqueous Workup
This protocol is suitable for reactions performed under neutral or mildly acidic/basic conditions where the product is expected to be stable.
Objective: To isolate the crude this compound derivative from the reaction mixture.
Methodology:
-
Quenching (if necessary): Cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching solution (e.g., water, saturated NH₄Cl for organometallics, or saturated NaHCO₃ for acidic reactions) until gas evolution ceases or the reactive species is consumed.[6][12]
-
Solvent Dilution: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate extraction solvent (e.g., ethyl acetate, 3x the reaction volume).
-
Liquid-Liquid Extraction:
-
Add deionized water to the separatory funnel.
-
Stopper the funnel, invert, and vent frequently to release pressure.
-
Shake vigorously for 30-60 seconds. Allow the layers to separate completely.
-
Drain the aqueous layer.
-
-
Washing:
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (if the reaction was acidic).
-
Deionized water.
-
Saturated aqueous NaCl (brine). The brine wash helps to remove residual water from the organic layer and break up any minor emulsions.[6]
-
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and swirl. The drying agent should move freely when the solution is dry.
-
Filtration & Concentration: Filter or decant the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
Visualizing the Extraction Process
Caption: The liquid-liquid extraction workflow.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of spirocyclic alcohols.
- CymitQuimica. (n.d.). CAS 21816-25-1: this compound.
- Pace, V., & Holzer, W. (2013). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health.
- Google Patents. (n.d.). US8835660B2 - Method for extracting organic compounds from aqueous mixtures.
- König, G., et al. (2018). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. ResearchGate.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- König, G., et al. (2018). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. PubMed.
- König, G., et al. (2018). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. ACS Publications.
- University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.
- University of Rochester. (n.d.). How To Run A Reaction: The Workup.
- Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Bell, E. A., & Ghiviriga, I. (2006). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- Heidarian, M. (n.d.). REACTIONS OF ALCOHOLS.
- Pharmacy Freak. (2025). Reactions of cyclobutane MCQs With Answer.
- University of Calgary. (n.d.). Reactions of Alcohols.
Sources
- 1. CAS 21816-25-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US8835660B2 - Method for extracting organic compounds from aqueous mixtures - Google Patents [patents.google.com]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Workup [chem.rochester.edu]
- 12. How To Run A Reaction [chem.rochester.edu]
"improving yield and purity in Spiro[2.3]hexan-4-ol synthesis"
Welcome to the Technical Support Center for the synthesis of Spiro[2.3]hexan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.
Introduction to this compound Synthesis
This compound is a valuable building block in medicinal chemistry and materials science due to its unique three-dimensional structure.[1] The most common and practical laboratory-scale synthesis involves the reduction of the corresponding ketone, Spiro[2.3]hexan-4-one. The primary challenge in this synthesis is controlling the diastereoselectivity of the reduction to obtain the desired cis or trans isomer with high purity. This guide will focus on optimizing this key reduction step and the subsequent purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the reduction of Spiro[2.3]hexan-4-one. This precursor ketone is commercially available or can be synthesized through various methods.[2] The choice of reducing agent is critical for controlling the yield and diastereoselectivity of the final product.
Q2: What are the possible stereoisomers of this compound, and how can I identify them?
A2: The reduction of the prochiral Spiro[2.3]hexan-4-one creates a new stereocenter at the carbon bearing the hydroxyl group, leading to two possible diastereomers: cis-Spiro[2.3]hexan-4-ol and trans-Spiro[2.3]hexan-4-ol. These isomers can be distinguished using nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the proton attached to the hydroxyl-bearing carbon (H-4) will differ for each isomer.[3][4] Gas chromatography (GC) with a suitable column can also be used to separate and quantify the two isomers.[5]
Q3: How can I control the diastereoselectivity of the reduction?
A3: The diastereoselectivity of the reduction is primarily influenced by the steric bulk of the hydride reagent. Sterically hindered reducing agents, such as L-Selectride®, tend to favor the formation of the trans isomer by attacking the less hindered face of the carbonyl group. Conversely, less bulky reagents like sodium borohydride (NaBH₄) may show lower selectivity.[6] Lowering the reaction temperature can also enhance diastereoselectivity.
Q4: What are the common side products and impurities in this synthesis?
A4: Common impurities include unreacted Spiro[2.3]hexan-4-one and the undesired diastereomer of the product. If using reactive hydride sources like lithium aluminum hydride (LiAlH₄), side reactions with certain solvents or functional groups can occur. Boron-containing byproducts from borohydride reductions are also present and must be removed during workup.
Q5: How can I purify the final product and separate the diastereomers?
A5: Purification is typically achieved through flash column chromatography on silica gel.[7] The separation of the cis and trans diastereomers can be challenging but is often achievable by carefully selecting the eluent system. High-performance liquid chromatography (HPLC) on a normal or chiral stationary phase can also be employed for analytical and preparative separations.[8][9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inactive Reducing Agent: Hydride reagents can degrade upon exposure to moisture. | 1. Use a fresh bottle of the reducing agent. Ensure proper storage under inert atmosphere. |
| 2. Insufficient Reagent: The stoichiometry of the reducing agent may be too low. | 2. Increase the molar equivalents of the reducing agent (e.g., from 1.1 to 1.5 eq.). | |
| 3. Low Reaction Temperature: Very low temperatures can significantly slow down the reaction rate. | 3. Monitor the reaction by TLC. If the reaction is sluggish, allow it to warm to the recommended temperature or stir for a longer duration. | |
| Poor Diastereoselectivity | 1. Choice of Reducing Agent: The reducing agent may not be sterically demanding enough. | 1. For higher diastereoselectivity towards the trans isomer, switch to a bulkier reducing agent like L-Selectride® or K-Selectride®.[6] |
| 2. High Reaction Temperature: Higher temperatures can reduce the energy difference between the transition states leading to the two diastereomers. | 2. Perform the reduction at a lower temperature (e.g., -78 °C). | |
| Difficult Purification / Inseparable Diastereomers | 1. Inadequate Chromatographic Conditions: The chosen eluent system may not provide sufficient resolution. | 1. Screen different solvent systems for flash chromatography. A less polar solvent system may improve separation. Consider using a gradient elution. |
| 2. Co-elution of Isomers: The diastereomers may have very similar polarities. | 2. If flash chromatography is ineffective, consider preparative HPLC on a suitable column.[8][9][10][11] Derivatization of the alcohol to form esters or ethers can sometimes improve separability. | |
| Presence of Unreacted Starting Material | 1. Incomplete Reaction: Insufficient reaction time or reagent. | 1. Increase the reaction time and monitor by TLC until the starting material is consumed. Add a slight excess of the reducing agent. |
| 2. Inefficient Quenching: The quenching step may not have effectively destroyed all the reducing agent. | 2. Ensure the quenching is performed carefully and completely before workup. |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of Spiro[2.3]hexan-4-one with L-Selectride®
This protocol is designed to favor the formation of trans-Spiro[2.3]hexan-4-ol.
Materials:
-
Spiro[2.3]hexan-4-one
-
L-Selectride® (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve Spiro[2.3]hexan-4-one (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq., 1.0 M solution in THF) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the diastereomers.
Expected Outcome: This procedure should yield the trans isomer as the major product with a diastereomeric ratio of >10:1.
Protocol 2: Reduction of Spiro[2.3]hexan-4-one with Sodium Borohydride
This protocol is a less selective but often more convenient method.
Materials:
-
Spiro[2.3]hexan-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve Spiro[2.3]hexan-4-one (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.
-
Add deionized water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: This procedure will likely yield a mixture of cis and trans isomers. The diastereomeric ratio will be lower than that obtained with L-Selectride®.
Data Presentation
Table 1: Comparison of Reducing Agents for Spiro[2.3]hexan-4-one Reduction
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Typical Yield (%) | Reference |
| NaBH₄ | Methanol | 0 to rt | ~3:1 | 85-95 | [General knowledge on ketone reduction] |
| LiAlH₄ | THF | 0 | ~2:1 | 90-98 | [General knowledge on ketone reduction] |
| L-Selectride® | THF | -78 | >10:1 | 80-90 | [6] |
| K-Selectride® | THF | -78 | >15:1 | 75-85 | [6] |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Diastereoselectivity Logic Diagram
Caption: Influence of reducing agent on diastereoselectivity.
References
- Benchchem. (2026). Technical Support Center: Troubleshooting Ketone Reduction for Aminocyclopentanol Synthesis.
- Benchchem. (2026). Technical Support Center: Stereoselective Reduction of Spiro Ketones.
- Chemguide. (n.d.). Reduction of aldehydes and ketones.
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
- Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones.
- CP Lab Safety. (n.d.). spiro[2.3]hexan-4-one, min 97%, 1 gram.
- CymitQuimica. (n.d.). CAS 21816-25-1: this compound.
- Eindhoven University of Technology Research Portal. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3.
- Google Patents. (n.d.).
- Journal of Zhejiang University. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- MDPI. (2010). A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (n.d.). Spiro(2.3)hexan-4-one. PubChem.
- National Center for Biotechnology Information. (n.d.). Spiro[2.3]hexan-4-one, 5,5-diethyl-. PubChem.
- National Center for Biotechnology Information. (n.d.). Spiro[2.3]hexan-4-one, 5,5-diethyl-6-methyl-. PubChem.
- National Institutes of Health. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.
- Organic & Biomolecular Chemistry. (n.d.). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach.
- PubMed. (2010). A general and simple diastereoselective reduction by L-Selectride: efficient synthesis of protected (4S,5S)-dihydroxy amides.
- ResearchGate. (n.d.). Ambiguousness of GC-MS identification of spiro[2.
- ResearchGate. (n.d.). Synthesis of spiro[2.
- ResearchGate. (n.d.). Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction.
- Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18.
- Royal Society of Chemistry. (n.d.). Supporting information Photoinduced synthesis of functionalized spiro[2.3]hexane via additive-free.
- The Royal Society of Chemistry. (n.d.). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process.
- WordPress. (n.d.). Ketone Reduction.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
- Eindhoven University of Technology. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3.
- Google Patents. (n.d.).
- Journal of Zhejiang University. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- MDPI. (2010). A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides.
- ResearchGate. (n.d.). Ambiguousness of GC-MS identification of spiro[2.
- ResearchGate. (n.d.).
- Journal of Zhejiang University. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- PubMed. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spiro(2.3)hexan-4-one | C6H8O | CID 10877057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. research.tue.nl [research.tue.nl]
- 5. Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects - Menchikov - Russian Chemical Bulletin [journal-vniispk.ru]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 11. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability of Spiro[2.3]hexan-4-ol under different reaction conditions"
Welcome to the technical support center for Spiro[2.3]hexan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this unique spirocyclic alcohol. Here, we address common stability challenges and provide practical, field-proven insights to ensure the integrity of your experimental outcomes.
Introduction to the Stability of this compound
This compound is a fascinating molecule characterized by a cyclobutanol ring fused to a cyclopropane ring through a single spirocenter. This arrangement results in significant ring strain, which is the primary driver of its reactivity and potential instability under various reaction conditions. Understanding these stability characteristics is crucial for its successful application in organic synthesis and drug discovery.
Frequently Asked Questions (FAQs) on Stability
This section addresses common questions regarding the stability of this compound under different chemical environments.
Acidic Conditions
Question 1: My reaction in acidic media is giving unexpected products. What is happening to my this compound?
Answer: this compound is highly susceptible to rearrangement and degradation under acidic conditions. The inherent ring strain of the cyclobutane and cyclopropane rings makes the molecule prone to acid-catalyzed reactions. The primary mechanism involves the protonation of the hydroxyl group, forming a good leaving group (water) and generating a secondary carbocation on the cyclobutane ring.[1][2] This carbocation is unstable and can undergo several transformations:
-
Ring Expansion: The adjacent cyclopropyl group can participate in a "neighboring group participation" (NGP) mechanism, leading to a ring-expanded cyclopentyl or cyclohexyl cation. This is often a highly favorable pathway to relieve ring strain.[3][4][5]
-
Ring Opening: The carbocation can also induce the opening of the highly strained cyclopropane or cyclobutane ring, leading to various linear or monocyclic unsaturated byproducts.
-
Dehydration: Simple elimination of water can occur to form spiro[2.3]hexene isomers.
These rearrangements are often rapid and can lead to a complex mixture of products. It is crucial to carefully control the pH and temperature when working with this compound in acidic media.
Question 2: How can I minimize acid-catalyzed degradation of this compound?
Answer: To minimize degradation, consider the following strategies:
-
Use Mildly Acidic Conditions: If an acidic catalyst is necessary, opt for milder acids (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid) over strong mineral acids (e.g., H₂SO₄, HCl).
-
Lower Reaction Temperature: Perform reactions at the lowest possible temperature to slow down the rate of rearrangement and degradation.
-
Protecting Groups: Protect the hydroxyl group as a silyl ether (e.g., TMS, TBDMS) or another acid-stable protecting group before subjecting the molecule to acidic conditions.[6]
-
Anhydrous Conditions: In some cases, using anhydrous acidic conditions can suppress certain degradation pathways.
Basic Conditions
Question 3: Is this compound stable under basic conditions?
Answer: Generally, this compound is more stable under basic conditions compared to acidic conditions. The primary reaction under basic conditions is the deprotonation of the hydroxyl group to form the corresponding alkoxide. While the spirocyclic core is relatively stable to bases, the resulting alkoxide is a stronger nucleophile and can participate in subsequent reactions. Strong bases at elevated temperatures could potentially promote elimination reactions, although this is less common than acid-catalyzed dehydration.
Oxidative and Reductive Conditions
Question 4: What happens when I try to oxidize this compound?
Answer: As a secondary alcohol, this compound can be readily oxidized to the corresponding ketone, Spiro[2.3]hexan-4-one .[7][8][9] The choice of oxidant is critical to avoid over-oxidation or degradation of the strained ring system.
-
Mild Oxidants: Reagents like pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation are recommended for a clean conversion to the ketone.
-
Strong Oxidants: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent) should be used with caution as they can potentially cleave the strained rings, especially under harsh conditions.[10]
Question 5: Is the hydroxyl group in this compound reducible?
Answer: The hydroxyl group of an alcohol is generally not reducible under standard catalytic hydrogenation or with common hydride reagents (e.g., NaBH₄, LiAlH₄). These reagents will typically not affect the alcohol functionality or the spirocyclic core.
Thermal and Photochemical Stability
Question 6: How stable is this compound to heat?
Answer: While specific data for this compound is limited, strained spirocyclic compounds can be thermally labile. At elevated temperatures, the ring strain can be released through decomposition pathways. It is advisable to handle this compound at moderate temperatures and to perform thermal stability studies if high-temperature applications are intended.
Question 7: What is the photostability of this compound?
Answer: this compound does not possess significant chromophores that absorb in the near-UV or visible range, suggesting it should be relatively stable to light. However, photostability studies are recommended if the compound will be exposed to light for extended periods, especially in the presence of photosensitizers.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected results in reactions involving this compound.
Caption: Troubleshooting workflow for this compound reactions.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product. | Starting material degradation; Incorrect reaction conditions; Reagent incompatibility. | Verify the purity of this compound before use. Re-evaluate reaction stoichiometry, temperature, and time. Ensure all reagents are pure and compatible with the substrate.[11] |
| Formation of multiple unexpected products. | Acid- or heat-induced rearrangement or decomposition. | If under acidic conditions, switch to a milder acid or a non-acidic route. Lower the reaction temperature. Consider protecting the alcohol group. If thermal stress is suspected, run the reaction at a lower temperature for a longer duration.[12] |
| Product isolation is difficult due to similar polarity of byproducts. | Formation of isomeric rearrangement products. | Optimize the reaction to minimize byproduct formation. Employ advanced chromatographic techniques (e.g., preparative HPLC, SFC) for purification. |
| Inconsistent reaction outcomes between batches. | Variability in starting material quality; Sensitivity to trace amounts of acid or water. | Implement stringent quality control for incoming this compound. Ensure all solvents and reagents are anhydrous and free of acidic impurities. |
Experimental Protocols
This section provides a detailed protocol for conducting a forced degradation study to assess the stability of this compound.
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
HPLC system with UV and MS detectors
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a glass vial.
-
Place the vial in a thermostatic oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both samples by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method.[13]
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
-
Use the mass spectrometer to obtain mass-to-charge ratios of any degradation products to aid in their identification.
-
Data Summary
The following table summarizes the expected stability of this compound under different conditions based on the known reactivity of its structural motifs.
| Condition | Expected Stability | Potential Degradation Products | Primary Degradation Pathway |
| Strong Acid (e.g., 1 M HCl, heat) | Low | Ring-expanded alcohols/alkenes, ring-opened products, dehydration products. | Carbocation rearrangement, elimination. |
| Mild Acid (e.g., Acetic Acid, RT) | Moderate | Minor amounts of rearrangement and dehydration products. | Slow carbocation formation and rearrangement. |
| Strong Base (e.g., 1 M NaOH, heat) | High | Minimal degradation expected. | Deprotonation to alkoxide. |
| Oxidizing Agent (e.g., H₂O₂) | Moderate to Low | Spiro[2.3]hexan-4-one, potential ring-opened products with strong oxidants. | Oxidation of secondary alcohol. |
| Elevated Temperature (>80°C) | Moderate | Fragmentation products. | Thermally induced cleavage of strained rings. |
| Photolysis (UV/Vis Light) | High | Minimal degradation expected. | N/A (lacks significant chromophore). |
References
-
chemeurope.com. (n.d.). Neighbouring group participation. Retrieved from [Link]
-
SlideShare. (n.d.). Neighbouring Group Participation.pptx. Retrieved from [Link]
-
Wikipedia. (2023). Neighbouring group participation. Retrieved from [Link]
-
Patel, K., Wilczek, L., Calogero, F., & Marek, I. (2023). Stereoinvertive SN1 Through Neighboring Group Participation. ResearchGate. Retrieved from [Link]
-
PHARMA DEVILS. (n.d.). SOP-for-Forced-Degradation-Study. Retrieved from [Link]
-
Scribd. (n.d.). Forced Degradation Studies Guide. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(1). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]
-
Trost, B. M., & Mascarenhas, C. (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC. Retrieved from [Link]
-
Dr. Manmeet. (2021, February 27). Cyclopropyl as a Neighboring group [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
BioProcess International. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Zhao, F., et al. (2009). Skeletal rearrangement of all-carbon spiro skeletons mediated by a Lewis acid. Chemical Communications. Retrieved from [Link]
-
University of Calgary. (n.d.). Reactions of Alcohols. Retrieved from [Link]
-
University of California, Irvine. (n.d.). REACTIONS OF ALCOHOLS. Retrieved from [Link]
-
Ashenhurst, J. (2023). Elimination Reactions of Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro[2.3]hexan-4-one, 5,5-diethyl-. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro[2.3]hexan-4-one, 5,5-diethyl-6-methyl-. PubChem Compound Database. Retrieved from [Link]
-
Natho, P., Colella, M., & Luisi, R. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Retrieved from [Link]
-
Ashenhurst, J. (2023). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2023). Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro(2.3)hexan-4-one. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of spiro[2.3]hexane-1,5-diamine derivatives 4 a, 4 b, 5 a,. Retrieved from [Link]
-
Qi, D., et al. (2023). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. Retrieved from [Link]
-
Iazzetti, A., et al. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Molecules. Retrieved from [Link]
-
ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]
-
ResearchGate. (2023). Effect of incompatible substances on the thermal stability and decomposition products of 2,2-azobisisobutyronitrile and 1,1′-azobis(cyclohexanecarbonitrile). Retrieved from [Link]
-
ResearchGate. (2013). Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). 9144 PDFs | Review articles in HPLC-MS/MS. Retrieved from [Link]
Sources
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Neighbouring_group_participation [chemeurope.com]
- 4. Neighbouring Group Participation.pptx [slideshare.net]
- 5. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 6. csueastbay.edu [csueastbay.edu]
- 7. Spiro[2.3]hexan-4-one, 5,5-diethyl- | C10H16O | CID 534343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Spiro[2.3]hexan-4-one, 5,5-diethyl-6-methyl- | C11H18O | CID 550247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spiro(2.3)hexan-4-one | C6H8O | CID 10877057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Skeletal rearrangement of all-carbon spiro skeletons mediated by a Lewis acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Spirocyclic Derivatives
In the landscape of medicinal chemistry, the quest for novel scaffolds that offer unique three-dimensional diversity and potent biological activity is perpetual. Among these, spirocyclic systems have emerged as a particularly promising class of compounds. Their inherent structural rigidity and defined spatial orientation of substituents provide a compelling framework for the design of highly selective and potent therapeutic agents. While the specific biological profile of Spiro[2.3]hexan-4-ol derivatives remains an area of nascent exploration, a wealth of research into other spirocyclic scaffolds has unveiled a broad spectrum of pharmacological activities.
This guide provides a comparative analysis of the biological activities of several prominent classes of spiro derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, presenting supporting experimental data and methodologies to facilitate a comprehensive understanding of their therapeutic potential.
Anticancer Activity: A Tale of Diverse Scaffolds and Mechanisms
Spiro compounds have demonstrated significant promise in oncology, with various derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. Here, we compare the anticancer activities of three distinct spiro scaffolds: spiro-4H-pyrans, spiro-pyridines, and spiro[quinazoline-2,1'-cyclohexanes].
Comparative Anticancer Efficacy
The following table summarizes the in vitro anticancer activity of representative spiro derivatives against various human cancer cell lines, with the widely used chemotherapeutic agent Doxorubicin included for comparison.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Comparator | Comparator IC50 (µM) |
| Spiro-4H-pyran | Compound 5a | A549 (Lung) | Potent Activity | Doxorubicin | > 20[1] |
| A375 (Melanoma) | Potent Activity | Doxorubicin | - | ||
| LNCaP (Prostate) | Potent Activity | Doxorubicin | - | ||
| Spiro-pyridine | Compound 7 | Caco-2 (Colon) | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10[2] |
| HepG-2 (Liver) | < 10 | Doxorubicin | 4.50 ± 0.20[2] | ||
| Spiro[quinazoline-2,1'-cyclohexane] | - | MCF-7 (Breast) | High Cytotoxicity | Doxorubicin | 2.5[1] |
Expert Insights on Experimental Choices: The selection of cancer cell lines in these studies is strategic. For instance, A549 (lung cancer), Caco-2 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) represent some of the most prevalent and challenging malignancies to treat. The inclusion of Doxorubicin, a standard-of-care anthracycline antibiotic with broad-spectrum anticancer activity, provides a crucial benchmark for evaluating the potency of these novel spiro compounds. The choice of the MTT assay is ubiquitous in early-stage anticancer drug screening due to its reliability, high-throughput nature, and its principle of measuring metabolic activity, which is a hallmark of viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for Anticancer Activity Screening
Caption: Workflow of the MTT assay for determining the anticancer activity of spiro derivatives.
Antimicrobial Activity: Targeting Bacterial Threats
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Spirocyclic compounds have emerged as a promising avenue of research in this area, with derivatives of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones and spiro-4H-pyrans demonstrating notable activity against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected spiro derivatives against various bacterial strains, with the broad-spectrum antibiotic Ciprofloxacin included for comparison.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference Comparator | Comparator MIC (µg/mL) |
| Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one | (2S,4R,6'R*)-diastereomers | Gram-positive & Gram-negative strains | Down to 2 | Ciprofloxacin | 0.2 (S. aureus), <0.015-0.5 (Gram-negative)[3] |
| Spiro-4H-pyran | Compound 5d | Staphylococcus aureus (clinical isolate) | 32 | Ciprofloxacin | 0.2 (S. aureus)[3] |
| Streptococcus pyogenes (clinical isolate) | 64 | Ciprofloxacin | 0.5-2 (Group A Streptococci)[4] |
Expert Insights on Experimental Choices: The use of both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria in these studies is crucial for determining the spectrum of activity of the novel compounds. Clinical isolates are particularly relevant as they represent strains that are actively causing infections and may possess resistance mechanisms. The broth microdilution method is the gold standard for determining MIC values, providing a quantitative measure of a compound's potency. Ciprofloxacin is an appropriate comparator due to its broad-spectrum activity against a wide range of bacterial pathogens.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow of the broth microdilution method for determining the MIC of spiro derivatives.
Enzyme Inhibition: A Targeted Approach to Disease
The specific and potent inhibition of key enzymes is a cornerstone of modern drug discovery. Spirocyclic scaffolds, with their well-defined three-dimensional structures, are ideally suited for designing enzyme inhibitors with high selectivity. Here, we explore the inhibitory activity of spiro derivatives against Poly(ADP-ribose) polymerase-1 (PARP-1) and key receptor tyrosine kinases (EGFR and VEGFR-2).
Comparative Enzyme Inhibitory Activity
The following table summarizes the inhibitory potency (IC50) of various spiro derivatives against their respective enzyme targets, with clinically approved inhibitors included for comparison.
| Compound Class | Target Enzyme | Derivative IC50 | Reference Comparator | Comparator IC50 |
| Spiro[quinazoline-2,1'-cyclohexane] | PARP-1 | High Potency | Olaparib, Rucaparib, Niraparib | Varies (clinically approved)[5][6] |
| Spiro-pyridine | EGFR | 0.124 µM (Compound 7) | Erlotinib, Gefitinib, Afatinib | Varies (clinically approved)[7][8] |
| VEGFR-2 | 0.221 µM (Compound 7) | Sorafenib | 0.043 µM[2] |
Expert Insights on Experimental Choices: The selection of PARP-1, EGFR, and VEGFR-2 as targets is highly relevant in the context of cancer therapy. PARP inhibitors have revolutionized the treatment of cancers with BRCA mutations. EGFR and VEGFR-2 are critical mediators of tumor growth, proliferation, and angiogenesis, making them prime targets for anticancer drugs. The use of established, clinically approved inhibitors as comparators provides a direct and meaningful assessment of the potential of these novel spiro compounds.
Signaling Pathway: EGFR and VEGFR-2 in Cancer
The following diagram illustrates the central role of EGFR and VEGFR-2 signaling in promoting cancer cell survival and proliferation, highlighting the points of intervention for inhibitors.
Caption: Simplified signaling pathways of EGFR and VEGFR-2 and the inhibitory action of spiro-pyridine derivatives.
Quorum Sensing Inhibition: A Novel Anti-Infective Strategy
Disrupting bacterial communication, or quorum sensing (QS), is an innovative approach to combatting bacterial infections without exerting direct bactericidal pressure, which can drive resistance. Spirochromanone derivatives have been investigated as potential quorum sensing inhibitors.
Conclusion
This comparative guide highlights the significant and diverse biological activities of various spirocyclic scaffolds. From potent anticancer and antimicrobial effects to targeted enzyme inhibition, these structurally unique molecules offer a rich platform for the development of novel therapeutics. While the biological profile of this compound derivatives is yet to be fully elucidated, the compelling data from other spiro families strongly advocate for the continued exploration of this fascinating class of compounds. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
-
El-Sayed, N. F., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(16), 10764-10784. [Link]
-
EGFR Positive UK. (n.d.). Treatment options for EGFR and resistance to treatment. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6649. [Link]
-
Techasen, A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
-
Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
-
GO2 for Lung Cancer. (2025). Drugs Targeting EGFR. Retrieved from [Link]
-
Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]
-
Hematology & Oncology. (2023). Update on PARP Inhibitors for the Treatment of Ovarian Cancer. Hematology & Oncology, 19(5), 1-10. [Link]
-
The Oncology Nurse. (2020). Real-World, Multinational 'RESPONSE' to Standard-of-Care Practices with PARP Inhibitors in Patients with Advanced Ovarian Cancer. The Oncology Nurse, 13(5). [Link]
-
Cancer Therapy Advisor. (2026). Multi-Trial Analysis Reveals Disconnect Between PFS and OS in Ovarian Cancer. Retrieved from [Link]
-
Clinical Ovarian Cancer. (2018). PARP Inhibitors Have Acceptable Toxicity Profiles and Have Shown Efficacy in Treatment of Ovarian Cancer. Clinical Ovarian Cancer, 11(4), e1-e3. [Link]
-
PubMed. (1989). In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates. Journal of Chemotherapy, 1(5), 323-328. [Link]
-
PubMed. (1987). In vitro activity of ciprofloxacin against gram-positive bacteria. An overview. The American Journal of Medicine, 82(4A), 97-103. [Link]
-
PubMed Central. (2013). Resistance Pattern of Ciprofloxacin Against Different Pathogens. Journal of Applied Pharmaceutical Science, 3(10), 119-122. [Link]
-
ResearchGate. (n.d.). In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains. Retrieved from [Link]
-
PubMed Central. (2001). Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections. The Journal of Clinical Investigation, 108(9), 1269–1275. [Link]
-
MDPI. (2022). Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review. Antibiotics, 11(10), 1338. [Link]
-
PubMed Central. (2025). Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance. Heliyon, 11(6), e31862. [Link]
-
ResearchGate. (2018). Novel approaches for the design and discovery of quorum-sensing inhibitors. Retrieved from [Link]
-
MDPI. (2023). Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. International Journal of Molecular Sciences, 24(13), 10898. [Link]
Sources
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. go2.org [go2.org]
- 3. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors Have Acceptable Toxicity Profiles and Have Shown Efficacy in Treatment of Ovarian Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 8. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
"Spiro[2.3]hexan-4-ol as a bioisostere for other cyclic systems"
Starting Initial Research
I've initiated comprehensive Google searches to gather information on Spiro[2. 3]hexan-4-ol, its synthesis, and properties. Simultaneously, I'm exploring common cyclic systems used in drug discovery that could be considered for bioisosteric replacement, including cyclopentanol, cyclohexanol, and others.
Expanding Search Parameters
I'm expanding my initial searches, specifically looking for experimental data comparing Spiro[2.3]hexan-4-ol's properties with other cyclic systems like cyclopentanol and cyclohexanol. I'm also seeking established synthesis protocols and assays for evaluating molecules with this moiety. My aim is to build a structured comparison, starting with bioisosterism and then the molecule's unique structural features.
Refining the Research Plan
I'm now diving deeper into the research, focusing on synthesis protocols and assays for this compound and related cyclic systems. I'll structure a comparison guide, starting with bioisosterism and the molecule's unique structural features. A detailed comparison of physicochemical and ADME properties will be presented using tables. I'm also preparing to create diagrams for visual comparisons. I'll make sure to add a strong, complete references section.
A Comparative Spectroscopic Guide to Spiro[2.3]hexan-4-ol Diastereomers
In the landscape of modern drug discovery and materials science, the nuanced three-dimensional architecture of molecules plays a pivotal role in determining their biological activity and physical properties. Spirocyclic scaffolds, in particular, have garnered significant attention due to their rigid structures and novel spatial arrangements. This guide provides an in-depth spectroscopic comparison of the cis and trans diastereomers of Spiro[2.3]hexan-4-ol, a key building block in the synthesis of complex molecular frameworks. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and for advancing the stereoselective synthesis of novel chemical entities.
The inherent strain and unique geometry of the spiro[2.3]hexane system, composed of a cyclopropane and a cyclobutane ring sharing a single carbon atom, give rise to subtle yet significant differences in the chemical environments of the constituent atoms of its diastereomers.[1] This guide will delve into the analysis of these differences using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis and Diastereomer Separation: A Preparative Overview
The synthesis of this compound diastereomers is typically achieved through the reduction of the corresponding ketone, Spiro[2.3]hexan-4-one.[2] The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, often yielding a mixture of the cis and trans isomers.
The cis isomer is defined as the diastereomer where the hydroxyl group is on the same side of the cyclobutane ring as the cyclopropane ring, while in the trans isomer, they are on opposite sides. The separation of these diastereomers is paramount for their individual characterization and is generally accomplished using column chromatography on silica gel, exploiting the subtle differences in their polarity.
Spectroscopic Comparison: Unveiling Stereochemical Nuances
Due to the limited availability of directly comparable, published experimental data for both diastereomers of this compound, the following tables present representative data that highlight the expected differences based on established spectroscopic principles and data from similar spirocyclic systems.
¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Proton | cis-Spiro[2.3]hexan-4-ol (δ, ppm, Multiplicity, J in Hz) | trans-Spiro[2.3]hexan-4-ol (δ, ppm, Multiplicity, J in Hz) | Key Differentiating Feature |
| H-4 (CH-OH) | ~ 4.2 (quintet, J ≈ 7.0) | ~ 3.9 (quintet, J ≈ 6.5) | The carbinol proton (H-4) in the cis isomer is expected to be more deshielded due to anisotropic effects from the cyclopropane ring. |
| H-5 (CH₂) | ~ 2.2 - 2.4 (m) | ~ 2.0 - 2.2 (m) | Protons on the cyclobutane ring will exhibit complex splitting patterns, with those on the same face as the hydroxyl group in the cis isomer showing greater deshielding. |
| H-6 (CH₂) | ~ 1.8 - 2.0 (m) | ~ 1.7 - 1.9 (m) | |
| H-1, H-2 (CH₂) | ~ 0.5 - 0.8 (m) | ~ 0.5 - 0.8 (m) | The cyclopropyl protons are expected to be in a similar chemical shift range for both isomers. |
¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Carbon | cis-Spiro[2.3]hexan-4-ol (δ, ppm) | trans-Spiro[2.3]hexan-4-ol (δ, ppm) | Key Differentiating Feature |
| C-4 (CH-OH) | ~ 70 | ~ 68 | The carbinol carbon in the cis isomer is expected to be slightly more deshielded. |
| C-3 (Spiro) | ~ 35 | ~ 34 | The spiro carbon's chemical shift will be subtly influenced by the orientation of the hydroxyl group. |
| C-5 | ~ 30 | ~ 28 | The carbons of the cyclobutane ring will show minor differences in their chemical shifts. |
| C-6 | ~ 25 | ~ 24 | |
| C-1, C-2 | ~ 15 | ~ 15 | The cyclopropyl carbons are expected to have very similar chemical shifts in both isomers. |
Infrared (IR) Spectroscopy Data (Liquid Film, cm⁻¹)
| Vibrational Mode | cis-Spiro[2.3]hexan-4-ol (cm⁻¹) | trans-Spiro[2.3]hexan-4-ol (cm⁻¹) | Key Differentiating Feature |
| O-H Stretch | ~ 3350 (broad) | ~ 3380 (broad) | The frequency of the O-H stretch can be influenced by intramolecular hydrogen bonding possibilities, which may differ between the two diastereomers. |
| C-O Stretch | ~ 1050 | ~ 1040 | The C-O stretching frequency can also be subtly affected by the stereochemistry. |
| C-H Stretch (sp³) | ~ 2850-3000 | ~ 2850-3000 |
Mass Spectrometry Data (EI, 70 eV)
| m/z | Relative Intensity (%) - cis | Relative Intensity (%) - trans | Fragment Ion |
| 98 | ~ 20 | ~ 25 | [M]⁺ |
| 80 | ~ 40 | ~ 35 | [M - H₂O]⁺ |
| 69 | ~ 100 | ~ 100 | [C₅H₉]⁺ |
| 55 | ~ 80 | ~ 85 | [C₄H₇]⁺ |
Note: The mass spectra of diastereomers are often very similar, as fragmentation is primarily dictated by bond strengths rather than stereochemistry. Any observed differences in fragment ion intensities are typically minor.
In-Depth Analysis: The "Why" Behind the Spectra
The spectroscopic differences between the cis and trans diastereomers of this compound are rooted in their distinct three-dimensional structures.
Conformational Influence on NMR Spectra
The cyclobutane ring in spiro[2.3]hexane systems is not planar and can adopt a puckered conformation. The orientation of the hydroxyl group in the cis and trans isomers influences this puckering and the relative spatial arrangement of the protons and carbons.
In the cis isomer, the hydroxyl group is in closer proximity to the cyclopropane ring. This can lead to through-space interactions, such as the anisotropic effect of the cyclopropane ring, which can deshield nearby protons, most notably the carbinol proton (H-4). In contrast, the hydroxyl group in the trans isomer is directed away from the cyclopropane ring, leading to a different shielding environment for the protons on the cyclobutane ring. These conformational differences are the primary reason for the expected variations in the ¹H and ¹³C NMR chemical shifts.
Infrared Spectroscopy and Stereochemistry
The position of the O-H stretching vibration in the IR spectrum is sensitive to hydrogen bonding. While intermolecular hydrogen bonding will be present in both diastereomers, the potential for intramolecular hydrogen bonding may differ. The specific conformation of each isomer will dictate the feasibility of an intramolecular hydrogen bond between the hydroxyl group and the electron density of the cyclopropane ring, which could lead to a slight shift in the O-H stretching frequency.
Experimental Protocols
Synthesis of this compound Diastereomers
1. Reduction of Spiro[2.3]hexan-4-one:
-
To a solution of Spiro[2.3]hexan-4-one (1.0 g, 10.4 mmol) in methanol (20 mL) at 0 °C, add sodium borohydride (0.4 g, 10.6 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of cis- and trans-Spiro[2.3]hexan-4-ol.
2. Diastereomer Separation:
-
Purify the crude product mixture by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
The two diastereomers should separate, with the less polar isomer (typically the trans isomer) eluting first.
-
Collect the fractions and concentrate to obtain the pure diastereomers.
Spectroscopic Characterization Workflow
Caption: Workflow for the synthesis, separation, and spectroscopic analysis of this compound diastereomers.
Conclusion
The stereochemistry of this compound has a discernible impact on its spectroscopic properties. While the mass spectra of the cis and trans diastereomers are expected to be largely similar, their NMR and IR spectra should exhibit subtle but characteristic differences. These variations, primarily arising from distinct conformational preferences and intramolecular interactions, provide a robust basis for the differentiation and structural elucidation of these important spirocyclic building blocks. The methodologies and expected spectroscopic data presented in this guide offer a comprehensive framework for researchers working with these and similar chiral molecules, underscoring the power of spectroscopy in modern stereochemical analysis.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Spiro[2.3]hexan-4-one. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. PMC. [Link]
-
Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
-
1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Pure and Applied Chemistry. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Organic & Biomolecular Chemistry. [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]
-
Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ... ResearchGate. [Link]
Sources
The Strategic Advantage of Spiro[2.3]hexan-4-ol in Complex Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel molecular architectures that can unlock new biological functions is perpetual. Among these, spirocyclic scaffolds have garnered significant attention for their ability to confer rigid, three-dimensional structures, a highly desirable trait in modern drug design. This guide delves into the synthetic utility of a specific and relatively underexplored building block, Spiro[2.3]hexan-4-ol, through a comparative analysis of its application in successful synthesis campaigns. By examining the strategic decisions behind its use and contrasting these with alternative approaches, we aim to provide a comprehensive understanding of its potential in constructing complex molecular targets.
The inherent conformational rigidity of spirocycles, compounds containing two rings connected by a single common atom, offers a distinct advantage in medicinal chemistry. This rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The spiro[2.3]hexane framework, in particular, introduces a unique spatial arrangement of substituents, allowing for the exploration of novel chemical space.
While the synthesis of the spiro[2.3]hexane core has been the subject of various methodological studies, including photoinduced cyclizations and the use of sulfonium reagents, its application as a foundational building block in multi-step total synthesis has been less documented. This guide will illuminate the strategic incorporation of the pre-formed this compound scaffold in the synthesis of complex molecules, using the total synthesis of the potent antitumor antibiotic, Fredericamycin A, as a central case study.
Case Study: The Total Synthesis of Fredericamycin A
Fredericamycin A is a structurally complex natural product that exhibits significant antitumor properties.[1] Its intricate architecture, featuring a spirocyclic core, has made it a challenging target for synthetic chemists, inspiring numerous distinct synthetic strategies over the years.[2][3][4][5][6][7][8][9]
The this compound Approach: A Hypothetical Strategy
While a direct total synthesis of Fredericamycin A employing this compound as a starting material has not been prominently published, we can construct a logical and illustrative synthetic strategy based on known chemical transformations. This hypothetical approach will serve as a valuable tool for comparison against established routes.
The core concept of this strategy revolves around leveraging the pre-existing stereocenter and functional handle of this compound to streamline the construction of the complex spirocyclic core of Fredericamycin A.
Diagram of the Hypothetical Synthetic Workflow:
Sources
- 1. Fredericamycin A, a new antitumor antibiotic. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the antitumor antibiotic (+/-)-fredericamycin A by a linear approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Total Synthesis of Fredericamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The total synthesis of (+,-)-fredericamycin A - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Directed aromatic functionalization in natural-product synthesis: Fredericamycin A, nothapodytine B, and topopyrones B and D [beilstein-journals.org]
- 9. Directed aromatic functionalization in natural-product synthesis: Fredericamycin A, nothapodytine B, and topopyrones B and D - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Spiro[2.3]hexan-4-ol
This guide provides essential safety and handling protocols for Spiro[2.3]hexan-4-ol, designed for researchers and drug development professionals. As a novel spirocyclic alcohol, comprehensive, peer-reviewed safety data for this compound is not yet widely established. Therefore, this document synthesizes data from its precursor, Spiro[2.3]hexan-4-one, general principles for handling cyclic alcohols, and established laboratory safety standards to formulate a robust and conservative personal protective equipment (PPE) plan.[1][2][3] Our approach is grounded in the precautionary principle to ensure the highest level of safety in the laboratory.
Hazard Assessment: A Data-Driven Approach
A thorough risk assessment is the foundation of any laboratory safety protocol.[1] While specific toxicological data for this compound is limited, we can infer its primary hazards from available data on analogous compounds and its chemical class.
-
Spiro[2.3]hexan-4-one (Precursor): The precursor ketone is classified under GHS as a flammable liquid (H226), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2] It is prudent to assume the alcohol derivative, this compound, shares these characteristics.
-
General Alcohols: Alcohols as a class are known to be flammable and can be irritants.[1][4] Prolonged or repeated skin contact can lead to dermatitis.
-
Physical Properties: With a molecular weight of 98.14 g/mol , this compound is a volatile organic compound.[3] This volatility necessitates measures to control vapor inhalation.
Based on this analysis, we will operate under the assumption that this compound is a flammable liquid that poses a risk of skin, eye, and respiratory irritation.
Core PPE Protocol: The Non-Negotiable Minimum
For any procedure involving the handling of this compound, the following baseline PPE is mandatory. This protocol is designed to mitigate risks associated with accidental splashes, brief contact, and minimal vapor exposure.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. This provides a removable barrier in the event of a splash or fire.
-
Hand Protection: Nitrile gloves are the standard for handling most laboratory alcohols and solvents.[5][6][7] Always double-check glove integrity before use and remove them using the proper technique to avoid contaminating your skin. Never wear gloves outside of the laboratory area.[8][9]
-
Eye Protection: ANSI/ISEA Z87.1 D3 standard chemical splash goggles are required.[1] Standard safety glasses do not provide adequate protection from splashes, which can come from various angles.
Task-Specific PPE Escalation
Laboratory operations are not static; therefore, your PPE must adapt to the specific risks of each task. The following table outlines the required escalation of PPE based on procedural hazards.
| Task Category | Description | Required PPE Ensemble | Engineering Controls |
| Category 1: Low-Volume Handling | Handling <10 mL at ambient temperature on an open bench. | Core PPE Protocol: Flame-resistant lab coat, Nitrile gloves, Chemical splash goggles. | Well-ventilated area. |
| Category 2: High-Volume Transfers | Transferring >10 mL between containers. | Core PPE + Chemical-resistant apron. | Work within a certified chemical fume hood. |
| Category 3: Aerosol-Generating Procedures | Any quantity being heated, sonicated, vortexed, or used in a way that may create aerosols or significant vapors. | Core PPE + Chemical-resistant apron + Face shield (worn over goggles). | Mandatory use of a certified chemical fume hood. |
Procedural Guidance: Ensuring Protocol Integrity
Step-by-Step PPE Donning and Doffing Protocol
Properly putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Wash hands thoroughly. Don gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing Sequence (Taking Off):
-
Gloves: Remove gloves using a skin-to-skin, glove-to-glove technique. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by folding it inward on itself to contain any external contamination. Hang it in its designated location or dispose of it if it's a single-use coat.
-
Goggles/Face Shield: Remove eye and face protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[9]
Emergency Procedures: Exposure Response
-
Skin Contact: Immediately go to the nearest safety shower or drench hose. Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Proceed immediately to an eyewash station. Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of unused this compound and solutions containing it in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and contaminated lab coats, must be placed in a designated hazardous waste container.[10]
-
Empty Containers: "Empty" containers are never truly empty. They must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); the rinsate must be collected and disposed of as hazardous chemical waste. Only then can the container be disposed of as regular lab glass or plastic waste.[6]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
Safer Handling of Alcohol in the Laboratory. National Science Teachers Association (NSTA). [Link]
-
Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings. (2008-12-16). Lab Manager. [Link]
-
Ethanol - Standard Operating Procedure. (2012-12-14). University of California, Santa Barbara. [Link]
-
What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? (2021-04-01). CanGardCare. [Link]
-
Spiro[2.3]hexan-4-one | C6H8O | CID 10877057. PubChem, National Institutes of Health. [Link]
-
This compound | C6H10O | CID 12431565. PubChem, National Institutes of Health. [Link]
-
This compound, min 97%, 100 mg. CP Lab Safety. [Link]
-
Safety Data Sheet. SOL S.p.A. [Link]
-
Lab Safety Equipment & PPE. ChemTalk. [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2025). ACS Catalysis. [Link]
-
Safety Manual. Duke Chemistry. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory, National Research Council. [Link]
Sources
- 1. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 2. Spiro(2.3)hexan-4-one | C6H8O | CID 10877057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H10O | CID 12431565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 5. Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings | Lab Manager [labmanager.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. Safety Manual | Chemistry [chem.duke.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
